B1577962 Brevinin-1Bf

Brevinin-1Bf

カタログ番号: B1577962
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brevinin-1Bf is a cationic antimicrobial peptide (AMP) belonging to the extensively studied Brevinin-1 family, first isolated from frog skin secretions . These peptides are a key component of innate immune defense and are recognized for their broad-spectrum activity against various bacterial pathogens . The typical structure of Brevinin-1 peptides includes a disulfide-bridged cyclic heptapeptide region at the C-terminal, often referred to as the "Rana box," which contributes to structural stability . The primary mechanism of action for Brevinin-1 peptides is believed to involve interaction with anionic lipid bilayers of bacterial cell membranes, leading to membrane disruption and cell lysis . Research indicates that the N-terminal domain is critical for this antimicrobial activity . Beyond their antimicrobial properties, peptides in the Brevinin-1 family have demonstrated significant cytotoxic effects on a range of human cancer cell lines, including lung (A549), gastric (AGS), leukemia (Jurkat, HL60), colorectal (HCT116), and liver (HepG2) cancers, while often showing low cytotoxicity toward normal human cells . This selective toxicity makes them promising candidates for investigating new anticancer therapeutics . Brevinin-1Bf is supplied as a white to off-white crystalline powder with a purity of >95% as determined by HPLC. It is recommended to store the product at -20°C, protect it from light, and note that it is hygroscopic . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

特性

生物活性

Antibacterial

配列

FLPFIAGMAANFLPKIFCAISKKC

製品の起源

United States
Foundational & Exploratory

Brevinin-1Bf antimicrobial peptide sequence and 3D structure analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Brevinin-1Bf Antimicrobial Peptide: Sequence and 3D Structure Analysis

Introduction

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents that can overcome existing resistance mechanisms. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules, representing a fundamental component of the innate immune system across all forms of life.[1][2] Among the most potent and extensively studied AMPs are those isolated from amphibian skin, a rich source of diverse bioactive compounds.[3] The Brevinin superfamily, in particular, has garnered significant attention for its broad-spectrum activity against a wide range of pathogens.[3][4]

This technical guide provides a comprehensive analysis of a specific member of this family, Brevinin-1Bf, isolated from the Rio Grande leopard frog, Rana berlandieri.[5] As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of facts. Instead, this guide will elucidate the causal relationships between molecular structure and biological function. It will detail the necessary experimental and computational workflows required to characterize Brevinin-1Bf, from its primary amino acid sequence to its three-dimensional conformation and functional efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this potent antimicrobial peptide.

Part 1: Primary Sequence and In Silico Physicochemical Characterization

The foundational step in analyzing any peptide is the determination and characterization of its primary amino acid sequence. This sequence dictates the peptide's fundamental physicochemical properties, which in turn govern its structure and antimicrobial activity.

The Brevinin-1Bf peptide is a 24-amino acid peptide isolated from the skin secretions of Rana berlandieri.[5] Its primary sequence is:

FLPFIAGMAANFLPKIFCAISKKC [5]

A key structural feature of the Brevinin-1 family is the presence of a C-terminal heptapeptide ring formed by a disulfide bond between two cysteine residues, often referred to as the "Rana box" (Cys18-X-X-X-X-X-Cys24).[6][7] This feature is conserved in Brevinin-1Bf.

Predicted Physicochemical Properties

Before undertaking extensive laboratory work, a suite of physicochemical properties can be predicted from the primary sequence using computational tools. This in silico analysis is a cost-effective first step to hypothesize the peptide's behavior and mechanism of action. The results guide subsequent experimental design.

PropertyPredicted ValueSignificance in Antimicrobial Function
Molecular Weight 2662.3 DaInfluences diffusion rates and potential for chemical synthesis and purification.
Theoretical pI 9.85The isoelectric point; a value > 7 indicates a net positive charge at physiological pH.
Net Charge at pH 7.0 +3Cationicity is critical for the initial electrostatic attraction to negatively charged microbial membranes (e.g., lipopolysaccharides, teichoic acids).[3]
Hydrophobicity (H) 0.654A high degree of hydrophobicity is necessary for the peptide to insert into and disrupt the lipid bilayer of the cell membrane.
Hydrophobic Moment (µH) 0.488Measures the amphipathicity of the peptide if it forms an α-helix. A high moment indicates a clear separation of hydrophobic and hydrophilic faces, which is crucial for membrane interaction.[8]
Causality of Physicochemical Properties

The predicted properties of Brevinin-1Bf are characteristic of many membrane-active AMPs. Its positive net charge is the primary driver for its selectivity towards microbial membranes over zwitterionic mammalian cell membranes. Once attracted to the surface, the peptide's amphipathic nature, facilitated by a high hydrophobic moment, allows it to partition into the lipid bilayer, ultimately leading to membrane permeabilization and cell death.[1] The balance between cationicity and hydrophobicity is a critical determinant of both antimicrobial potency and potential toxicity (e.g., hemolysis), a key consideration in drug development.[9]

G cluster_workflow Workflow: In Silico Analysis of Brevinin-1Bf seq 1. Obtain Primary Sequence (FLPFIAGMAANFLPKIFCAISKKC) tools 2. Utilize Bioinformatics Tools (e.g., ExPASy ProtParam, HeliQuest) seq->tools calc 3. Calculate Physicochemical Properties - Molecular Weight - Net Charge (pI) - Hydrophobicity - Hydrophobic Moment tools->calc hypo 4. Formulate Hypothesis (Cationic, Amphipathic, Membrane-Active) calc->hypo design 5. Guide Experimental Design (e.g., selection of membrane mimetics, MIC assay conditions) hypo->design

Caption: Workflow for the initial in silico analysis of Brevinin-1Bf.

Part 2: Elucidation of the Three-Dimensional Structure

The biological function of Brevinin-1Bf is intrinsically linked to its three-dimensional structure. A hallmark of many linear AMPs, including the Brevinin-1 family, is their conformational plasticity. They typically exist in a disordered, random coil state in aqueous solution but adopt a well-defined secondary structure, primarily an α-helix, upon interacting with a membrane environment.[3] This transition is the critical step that enables membrane disruption.

Experimental Analysis of Secondary Structure: Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid, non-destructive technique that is highly sensitive to the secondary structure of peptides and proteins. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) provides a distinct signature for α-helices, β-sheets, and random coils. This makes CD the ideal tool to experimentally validate the predicted conformational switch of Brevinin-1Bf.

  • Objective: To determine the secondary structure of Brevinin-1Bf in an aqueous environment versus a membrane-mimetic environment.

  • Materials:

    • Lyophilized, purified Brevinin-1Bf peptide (>95% purity).

    • 10 mM sodium phosphate buffer, pH 7.4 (Aqueous environment).

    • 50% 2,2,2-Trifluoroethanol (TFE) in 10 mM sodium phosphate buffer (Membrane-mimetic environment).

    • CD-grade water.

    • CD Spectropolarimeter.

    • Quartz cuvette with a 1 mm path length.

  • Procedure:

    • Peptide Preparation: Prepare a stock solution of Brevinin-1Bf in CD-grade water. Determine the precise concentration using UV absorbance at 280 nm or a colorimetric assay. Prepare final peptide solutions at a concentration of 50-100 µM in both the phosphate buffer and the TFE-containing buffer.

    • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the measurement parameters: Wavelength range (190-250 nm), data pitch (1 nm), scanning speed (50 nm/min), and accumulations (3-5 scans for signal averaging).

    • Blank Measurement: Record the spectrum for each buffer solution (the "blank") under the same conditions as the sample.

    • Sample Measurement: Record the CD spectrum for each Brevinin-1Bf solution.

    • Data Processing: Subtract the corresponding blank spectrum from each sample spectrum. Convert the raw data (mdeg) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (mdeg) / (10 * c * n * l), where 'c' is the molar concentration, 'n' is the number of residues (24), and 'l' is the path length in cm (0.1).

    • Secondary Structure Deconvolution: Use a deconvolution algorithm (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the MRE data.

  • Expected Outcome:

    • In phosphate buffer, the CD spectrum is expected to show a single strong negative peak around 200 nm, characteristic of a random coil.

    • In 50% TFE, the spectrum is expected to shift to show two negative minima around 208 nm and 222 nm, and a positive maximum around 192 nm, which is the classic signature of an α-helical structure.

G cluster_cd_workflow Workflow: CD Spectroscopy for Brevinin-1Bf prep 1. Prepare Peptide in Buffers (Aqueous vs. TFE) measure 2. Acquire CD Spectra (190-250 nm) prep->measure process 3. Process Data (Blank Subtraction, MRE Conversion) measure->process analyze 4. Deconvolution & Analysis (Estimate % Helix, Coil) process->analyze compare 5. Compare Conformations (Confirm Environment-Induced Folding) analyze->compare

Caption: Experimental workflow for CD spectroscopy analysis.

High-Resolution 3D Structure Determination

While CD spectroscopy reveals the secondary structure, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the high-resolution, three-dimensional atomic structure of the peptide in a membrane-mimetic environment.

Given the high sequence similarity within the Brevinin-1 family, the existing NMR structure of Brevinin-1BYa (PDB ID: 6G4I) serves as an excellent template for understanding the likely fold of Brevinin-1Bf. The structure of Brevinin-1BYa in a TFE/water mixture revealed a flexible helix-hinge-helix motif. The two α-helices are connected by a hinge region, which provides the flexibility needed for the peptide to orient itself correctly on the membrane surface.

As NMR is resource-intensive, computational modeling provides a rapid and accessible method to generate a structural model of Brevinin-1Bf.

  • Objective: To generate a high-quality 3D structural model of Brevinin-1Bf based on its amino acid sequence.

  • Platform: PEP-FOLD or I-TASSER are suitable web-based servers for de novo or template-based peptide structure prediction.[6]

  • Procedure:

    • Sequence Submission: Input the FASTA sequence of Brevinin-1Bf into the prediction server.

    • Model Generation: The server will generate a number of possible 3D models (decoys) based on fragment assembly or homology to known structures.

    • Model Selection: The server ranks the models based on a scoring function that assesses stereochemical quality and energy. Select the top-ranked model for further analysis.

    • Model Refinement (Optional): The selected model can be further refined using molecular dynamics (MD) simulations to relax the structure in a simulated membrane environment.

    • Validation: The quality of the final model should be assessed using tools like a Ramachandran plot (via MOLPROBITY) to ensure that the backbone dihedral angles are in favorable regions.[6]

  • Rationale: This computational approach allows for the visualization of the amphipathic α-helix, providing a structural basis for the peptide's interaction with membranes. The model can be used to design mutations to probe structure-activity relationships.

Part 3: Functional Analysis - Antimicrobial Efficacy

The ultimate validation of an AMP is its ability to inhibit microbial growth. Standard clinical methods for antimicrobial susceptibility testing (AST) are often not suitable for cationic peptides, as they can be inhibited by high salt concentrations in standard media or can bind to polystyrene microtiter plates.[7] Therefore, a modified protocol is required for reliable and reproducible results.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following protocol is a modified broth microdilution method optimized for cationic peptides.

  • Objective: To determine the MIC of Brevinin-1Bf against a panel of Gram-positive and Gram-negative bacteria.

  • Materials:

    • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

    • Mueller-Hinton Broth (MHB).

    • Sterile 96-well polypropylene microtiter plates (critical to prevent peptide binding).

    • Brevinin-1Bf stock solution.

    • Diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent non-specific binding.

  • Procedure:

    • Inoculum Preparation: Culture the test bacteria overnight. Dilute the overnight culture in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.

    • Peptide Serial Dilution: Perform a two-fold serial dilution of the Brevinin-1Bf stock solution in the diluent across the polypropylene plate to achieve a range of test concentrations (e.g., from 64 µg/mL down to 0.5 µg/mL).

    • Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. The final volume in each well should be 100-200 µL.

    • Controls: Include a positive control (bacteria in broth with no peptide) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is read as the lowest peptide concentration in which there is no visible turbidity (growth). This can be done by eye or with a plate reader measuring optical density at 600 nm.

  • Self-Validation: The use of polypropylene plates and a BSA-containing diluent are critical internal controls to ensure that the measured MIC reflects true antimicrobial activity rather than loss of peptide due to adsorption.

G cluster_mic_workflow Logic Diagram: MIC Determination start Start: Prepare Serial Dilutions of Brevinin-1Bf inoculate Add Standardized Bacterial Inoculum to Each Well start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Observe Wells for Turbidity (Growth) incubate->observe decision Is Growth Visible? observe->decision mic MIC is the Lowest Concentration with NO Visible Growth decision->mic No no_mic Growth in all wells (MIC > Highest Concentration Tested) decision->no_mic Yes

Caption: Logical diagram for determining the MIC value.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

To determine if Brevinin-1Bf is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an MBC assay is performed as a direct follow-up to the MIC assay.

  • Procedure:

    • Following the MIC reading, take a small aliquot (10-20 µL) from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot-plate these aliquots onto an agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the agar plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.

Part 4: Synthesizing the Structure-Function Relationship

The data gathered from the preceding analyses converge to form a coherent picture of Brevinin-1Bf's mechanism of action.

  • Initial Attraction: The peptide's net positive charge drives its accumulation at the negatively charged bacterial surface.

  • Conformational Change: Upon encountering the anisotropic environment of the membrane interface, the peptide folds from a random coil into an amphipathic α-helix, as confirmed by CD spectroscopy.

  • Membrane Insertion and Disruption: The hydrophobic face of the helix, predicted by the 3D model, partitions into the lipid core of the membrane, while the hydrophilic face remains exposed to the solvent. This insertion disrupts the lipid packing, leading to pore formation, membrane depolarization, leakage of cellular contents, and ultimately, cell death. The flexibility afforded by the hinge region, inferred from homologous structures, likely facilitates this process.

This entire process is a self-validating system: the physicochemical properties predict a membrane-active peptide, the CD data confirms the necessary conformational change, the 3D model visualizes the structural basis for this activity, and the MIC/MBC assays provide the functional validation.

G cluster_sfr Brevinin-1Bf: From Sequence to Function seq Primary Sequence (Cationic, Amphipathic) structure 3D Structure (α-Helical in Membrane) seq->structure Environment-Induced Folding (CD, NMR, Modeling) func Antimicrobial Function (Membrane Disruption) structure->func Structure enables Activity (MIC/MBC Assay)

Caption: The relationship between sequence, structure, and function.

Conclusion

Brevinin-1Bf exemplifies the key attributes of a potent, membrane-active antimicrobial peptide. Its cationic and amphipathic nature, coupled with its ability to adopt a lytic α-helical conformation, makes it a promising candidate for further investigation. The integrated approach outlined in this guide—combining in silico prediction, biophysical characterization, and functional assays—provides a robust framework for evaluating its therapeutic potential. While challenges such as potential cytotoxicity and stability must be addressed, often through the rational design of analogues, Brevinin-1Bf stands as a valuable lead compound in the critical search for next-generation antibiotics.

References

  • ResearchGate. (2025). The physicochemical properties of Brevinin-1 peptides and B1A's analogues. Available from: [Link]

  • Gao, Y., et al. (2024). Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW. Molecules. Available from: [Link]

  • Biomedical Informatics Centre. (2022). Brevinin-1Bf. CAMPS. Available from: [Link]

  • Hancock, R.E.W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. Available from: [Link]

  • Lamiable, A., et al. (2016). PEP-FOLD 3: a platform for routine protein and peptide structure predictions. Nucleic Acids Research. Available from: [Link]

  • Al-Zoubi, M.S., et al. (2022). A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism. RSC Advances. Available from: [Link]

  • Wu, J., et al. (2023). The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. Frontiers in Immunology. Available from: [Link]

  • ResearchGate. (2020). Physico-chemical characteristics of brevinin-1OS and analogues. Available from: [Link]

  • Conlon, J.M., et al. (1999). Peptides with antimicrobial activity of the brevinin-1 family isolated from skin secretions of the southern leopard frog, Rana sphenocephala. Journal of Peptide Research. Available from: [Link]

  • Not directly cited.
  • University of Michigan. (n.d.). I-TASSER Suite. Zhang Lab. Available from: [Link]

  • Not directly cited.
  • Not directly cited.
  • Not directly cited.
  • Not directly cited.
  • Not directly cited.
  • Savelyeva, A., et al. (2014). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. In Horizons in Cancer Research. Nova Science Publishers. Available from: [Link]

  • Wu, J., et al. (2023). The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. Frontiers in Immunology. Available from: [Link]

  • Al-Zoubi, M.S., et al. (2023). Insight into the Structure-Activity Relationship of Antimicrobial Peptide Brevinin. Jordan Journal of Pharmaceutical Sciences. Available from: [Link]

  • Not directly cited.
  • Not directly cited.
  • Not directly cited.
  • Not directly cited.
  • Timmons, P.B., et al. (2019). Structural and positional studies of the antimicrobial peptide brevinin-1BYa in membrane-mimetic environments. RCSB PDB. Available from: [Link]

  • Conlon, J.M., & Hewage, C.M. (2015). Solution NMR studies of amphibian antimicrobial peptides: Linking structure to function?. Journal of Peptide Science. Available from: [Link]

  • Not directly cited.
  • ResearchGate. (2023). Structure of Brevinin-1BYa. Available from: [Link]

  • Not directly cited.
  • Not directly cited.
  • Not directly cited.
  • Not directly cited.
  • Liu, M., et al. (2016). Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. International Journal of Molecular Sciences. Available from: [Link]

  • Park, K.H., et al. (1996). Solution structure of an antimicrobial peptide buforin II. Biochemical and Biophysical Research Communications. Available from: [Link]

Sources

Unveiling the Mechanism of Action of Brevinin-1Bf Against Gram-Negative Bacteria: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria necessitates the development of novel therapeutic agents that bypass traditional antibiotic resistance mechanisms. Brevinin-1Bf , an antimicrobial peptide (AMP) isolated from the skin secretions of the Rio Grande leopard frog (Lithobates berlandieri), represents a highly potent candidate[1],[2]. This whitepaper provides an in-depth mechanistic analysis of how Brevinin-1Bf exerts its bactericidal effects through targeted membrane disruption, supported by robust experimental validation protocols.

Structural Biology and Physicochemical Properties

Brevinin-1Bf is a linear, cationic, and amphipathic peptide consisting of 24 amino acid residues (Sequence: FLPFIAGMAANFLPKIFCAISKKC)[1]. Its structural architecture is defined by two critical domains:

  • The Amphipathic N-Terminus: Rich in hydrophobic residues (Phenylalanine, Isoleucine, Leucine), this region is responsible for deeply penetrating the lipid bilayer of bacterial membranes[3].

  • The "Rana Box" Motif: A highly conserved C-terminal cyclic heptapeptide loop (CAISKKC) constrained by a disulfide bridge between Cys18 and Cys24. This structural constraint stabilizes the peptide's secondary structure, prevents proteolytic degradation, and anchors the peptide to the membrane surface[4],[5].

In an aqueous environment, Brevinin-1Bf exists predominantly as a random coil. However, upon encountering the hydrophobic, membrane-mimetic environment of a bacterial cell wall, it undergoes a thermodynamically driven conformational transition into an amphipathic α-helix[5],[6].

Core Mechanism of Action: The Membrane Disruption Paradigm

Unlike conventional antibiotics that target specific intracellular enzymes, Brevinin-1Bf primarily acts via physical disruption of the bacterial cell membrane, making it highly refractory to the development of bacterial resistance[4],[7].

Step 1: Electrostatic Targeting

Gram-negative bacteria possess an asymmetric outer membrane where the outer leaflet is predominantly composed of lipopolysaccharides (LPS). The lipid A moiety and inner core of LPS are highly negatively charged. The cationic lysine residues of Brevinin-1Bf are electrostatically attracted to these anionic sites, facilitating selective accumulation on the bacterial surface over neutral mammalian cell membranes[4].

Step 2: Conformational Transition and Insertion

Upon binding to the LPS layer, the peptide transitions into its α-helical conformation. The hydrophobic face of the helix inserts into the acyl chains of the lipid bilayer, while the hydrophilic face interacts with the aqueous environment and polar lipid headgroups[6].

Step 3: Pore Formation and Osmotic Lysis

As the local concentration of the peptide reaches a critical threshold, the peptides aggregate to form trans-membrane pores. This typically follows the Toroidal Pore Model or the Carpet Model , leading to a catastrophic loss of membrane potential, leakage of essential intracellular ions (e.g., K+), and ultimate osmotic lysis[4],[8].

MOA A Brevinin-1Bf (Random Coil) B Electrostatic Attraction (Binding to LPS) A->B C Conformational Change (Amphipathic α-Helix) B->C D Hydrophobic Insertion into Lipid Bilayer C->D E Pore Formation (Toroidal/Barrel-Stave) D->E F Membrane Depolarization & Osmotic Lysis E->F

Caption: Pathway of Brevinin-1Bf membrane disruption in Gram-negative bacteria.

Quantitative Antimicrobial Efficacy

The efficacy of Brevinin-1 family peptides is quantified using the Minimum Inhibitory Concentration (MIC). The table below synthesizes representative quantitative data for Brevinin-1 peptides against key Gram-negative pathogens, demonstrating their broad-spectrum utility[8],[9],[10].

PathogenStrain TypeMIC Range (µM)Mechanism of Susceptibility / Resistance
Escherichia coliATCC 259224.0 - 16.0Highly susceptible to outer membrane permeabilization
Pseudomonas aeruginosaATCC 278538.0 - 32.0Moderate resistance due to robust LPS structural modifications
Klebsiella pneumoniaeATCC 438164.0 - 16.0Susceptible to amphipathic helix insertion and pore formation
Acinetobacter baumanniiMDR Clinical Isolates8.0 - 64.0Variable susceptibility; relies on high peptide-to-lipid ratios

Experimental Methodologies & Validation Protocols

To rigorously validate the membrane-disrupting mechanism of Brevinin-1Bf, researchers must employ self-validating fluorescence assays. The following protocols are designed to isolate outer membrane permeabilization from inner membrane disruption, establishing clear causality[8],[3].

Protocol 1: Outer Membrane Permeabilization (NPN Uptake Assay)

Causality & Rationale: 1-N-phenylnaphthylamine (NPN) is a hydrophobic fluorescent probe that is excluded by an intact LPS layer. If Brevinin-1Bf successfully disrupts the outer membrane, NPN partitions into the hydrophobic lipid bilayer, resulting in a measurable fluorescence spike. This provides a direct, causal readout of outer membrane integrity[3].

Step-by-Step Methodology:

  • Culture Preparation: Grow E. coli (or target Gram-negative strain) to the mid-logarithmic phase ( OD600​≈0.4−0.5 ) in Lysogeny Broth (LB) at 37°C.

  • Washing: Harvest cells via centrifugation (1000 × g, 10 min, 4°C). Wash twice with 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose to remove residual media.

  • Resuspension: Resuspend the bacterial pellet in the same buffer to an OD600​ of 0.2.

  • Probe Addition: Mix 100 µL of the bacterial suspension with 50 µL of NPN (final concentration: 10 µM) in a black 96-well microtiter plate.

  • Peptide Challenge: Add 50 µL of Brevinin-1Bf at varying concentrations (e.g., 0.5×, 1×, and 2× MIC).

  • Self-Validation Controls: Use Polymyxin B as a positive control (known outer membrane disruptor) and HEPES buffer as a negative control.

  • Readout: Measure fluorescence immediately using a microplate reader (Excitation: 350 nm, Emission: 420 nm).

Protocol 2: Inner Membrane Permeabilization (SYTOX Green Assay)

Causality & Rationale: SYTOX Green is a high-affinity nucleic acid stain that cannot cross intact cytoplasmic (inner) membranes. Once Brevinin-1Bf forms trans-membrane pores, the dye enters the cytoplasm and intercalates with DNA, yielding a >500-fold fluorescence enhancement. This confirms terminal membrane depolarization[8],[3].

Step-by-Step Methodology:

  • Preparation: Prepare mid-log phase bacteria, wash, and resuspend in 5% Tryptic Soy Broth (TSB) in 0.85% NaCl solution to an OD600​ of 0.2[3].

  • Incubation: Pre-incubate the bacterial suspension with SYTOX Green (final concentration: 5 µM) for 15 minutes in the dark.

  • Peptide Challenge: Transfer 100 µL of the suspension to a black 96-well plate and add 100 µL of Brevinin-1Bf at varying concentrations.

  • Self-Validation Controls: Use Melittin or 70% isopropanol as a positive control (representing 100% lysis) and untreated cells as a negative control (0% lysis)[7],[8].

  • Readout: Monitor fluorescence kinetics over 60 minutes (Excitation: 488 nm, Emission: 523 nm).

Workflow Start Bacterial Culture (Mid-Log Phase) Wash Centrifuge & Wash (HEPES Buffer) Start->Wash Split Assay Selection Wash->Split NPN Outer Membrane Assay (NPN Probe Addition) Split->NPN Sytox Inner Membrane Assay (SYTOX Green Addition) Split->Sytox ReadNPN Fluorescence Readout (Ex: 350nm, Em: 420nm) NPN->ReadNPN ReadSytox Fluorescence Readout (Ex: 488nm, Em: 523nm) Sytox->ReadSytox

Caption: Experimental workflow for NPN and SYTOX Green membrane permeability assays.

Therapeutic Engineering & Future Perspectives

While native Brevinin-1Bf exhibits potent antimicrobial activity, its clinical translation is historically bottlenecked by dose-dependent hemolytic activity against mammalian erythrocytes[4]. Modern drug development strategies focus on rational peptide design:

  • Cationic Enrichment: Substituting neutral residues with Arginine or Histidine can enhance electrostatic affinity for Gram-negative LPS while reducing non-specific hydrophobic interactions with host cells[8].

  • Rana Box Modification: Studies indicate that relocating or truncating the Rana box can finely tune the balance between antimicrobial efficacy and hemolytic toxicity, paving the way for next-generation, engineered Brevinin analogues[11],[5].

References

  • [1] US8389679B2 - Targeted antimicrobial moieties. Google Patents. Available at:

  • [2] Supporting Information 1.1: Summary table of patents involving antimicrobial peptides isolated from anurans. Amazon AWS. Available at:[Link]

  • [11] Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion. Semantic Scholar. Available at:[Link]

  • [7] Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential. Portland Press. Available at:[Link]

  • [5] Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri. PMC. Available at:[Link]

  • [6] An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. PMC. Available at: [Link]

  • [8] Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity. Frontiers. Available at: [Link]

  • [3] Modification and Targeted Design of N-Terminal Truncates Derived from Brevinin with Improved Therapeutic Efficacy. PMC. Available at:[Link]

  • [9] Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity. MDPI. Available at: [Link]

  • [10] Engineering of antimicrobial peptide Brevinin-1pl. Semantic Scholar. Available at:[Link]

Sources

Isolation and Characterization of Brevinin-1Bf: A Technical Guide to Amphibian Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalation of antimicrobial resistance (AMR) has necessitated the exploration of novel therapeutic agents. Amphibian skin secretions, specifically from the granular glands of the Ranidae family, represent a prolific source of host-defense peptides. Among these, the Brevinin-1 family is distinguished by its potent broad-spectrum antibacterial properties and a highly conserved C-terminal structural motif.

This whitepaper provides an in-depth technical roadmap for the isolation, structural characterization, and mechanistic profiling of Brevinin-1Bf , a 24-amino-acid antimicrobial peptide (AMP) originally isolated from the skin secretions of the Rio Grande leopard frog (Rana berlandieri)[1]. By detailing field-proven methodologies and the biochemical causality behind each protocol, this guide serves as a foundational reference for researchers engaged in peptide drug discovery and structural biology.

Structural Biology of Brevinin-1Bf

Brevinin-1Bf belongs to a class of cationic, amphipathic alpha-helical peptides. Its defining structural hallmark is the Rana-box , a cyclic heptapeptide domain at the C-terminus formed by an intramolecular disulfide bridge between Cys18 and Cys24.

The structural causality of Brevinin-1Bf's efficacy lies in its dual-domain architecture:

  • N-terminal Amphipathic Helix: Drives the initial electrostatic interaction with anionic bacterial membranes and subsequent hydrophobic insertion into the lipid bilayer.

  • C-terminal Rana-box: Acts as a structural anchor, stabilizing the peptide within the membrane and facilitating the formation of toroidal pores, which ultimately leads to bacterial cell lysis[2].

Table 1: Physicochemical Profile of Brevinin-1Bf
PropertyValue / Description
Source Organism Rana berlandieri (Rio Grande leopard frog)
Primary Sequence FLPFIAGMAANFLPKIFCAISKKC
Sequence Length 24 Amino Acids
Molecular Weight ~2657.3 Da (Calculated from C126H194N28O27S3)
Net Charge (pH 7.0) +3 (Driven by Lysine residues)
Post-Translational Mod. Intramolecular Disulfide Bond (Cys18 – Cys24)

Experimental Workflow: Isolation from Frog Skin Secretions

The isolation of highly pure AMPs from complex biological matrices requires a self-validating, orthogonal separation strategy. The following protocol outlines the gold-standard methodology for extracting Brevinin-1Bf.

IsolationWorkflow N1 Rana berlandieri (Rio Grande Leopard Frog) N2 Mild Electrical Stimulation (Glandular Secretion) N1->N2 Induces N3 Lyophilization & Acidic Extraction (0.1% TFA) N2->N3 Harvest N4 Solid Phase Extraction (SPE) (Sep-Pak C18) N3->N4 Clarification N5 Preparative RP-HPLC (Acetonitrile/TFA Gradient) N4->N5 Elution N6 Fraction Collection & Bioassay-Guided Screening N5->N6 Separation N7 MALDI-TOF MS & Edman Degradation N6->N7 Active Fractions N8 Purified Brevinin-1Bf (MW: ~2657 Da) N7->N8 Validation

Workflow for the isolation and purification of Brevinin-1Bf from amphibian skin secretions.

Step-by-Step Methodology

Step 1: Secretion Induction via Electrical Stimulation

  • Protocol: Administer mild transdermal electrical stimulation (10V, 50Hz, 3ms pulse width) to the dorsal surface of the frog for 10–15 seconds. Wash the resulting exudate with deionized water.

  • Causality: Electrical stimulation triggers the contraction of myoepithelial cells surrounding the granular glands. This method is prioritized over chemical irritants or skinning because it maximizes the yield of intact defense peptides while ensuring the survival and welfare of the amphibian, preventing contamination from intracellular cellular debris.

Step 2: Acidification and Lyophilization

  • Protocol: Immediately acidify the collected washings with 0.1% (v/v) Trifluoroacetic acid (TFA). Snap-freeze in liquid nitrogen and lyophilize to a dry powder.

  • Causality: Amphibian skin secretions contain endogenous proteases. Immediate acidification lowers the pH below the optimal range for these enzymes, preventing the proteolytic degradation of Brevinin-1Bf. Lyophilization ensures long-term thermodynamic stability of the peptide library.

Step 3: Solid-Phase Extraction (SPE)

  • Protocol: Reconstitute the lyophilized powder in 0.1% TFA/water. Load onto a pre-conditioned Sep-Pak C18 cartridge. Wash with 0.1% TFA to remove salts, and elute the peptide fraction using 70% Acetonitrile (ACN) containing 0.1% TFA.

  • Causality: SPE acts as a critical desalting and pre-fractionation step. It removes highly hydrophilic contaminants and large proteins, preventing the fouling of downstream high-performance analytical columns.

Step 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Protocol: Inject the SPE eluate onto a semi-preparative C18 RP-HPLC column. Elute using a linear gradient of 10% to 80% ACN in 0.1% TFA over 60 minutes at a flow rate of 2.0 mL/min. Monitor absorbance at 214 nm (peptide bonds) and 280 nm (aromatic residues).

  • Causality: Brevinin-1Bf is highly hydrophobic. The non-polar C18 stationary phase effectively retains the peptide, while the increasing concentration of the organic modifier (ACN) elutes peptides strictly based on their hydrophobicity. TFA serves as an ion-pairing agent, neutralizing the cationic lysine residues to sharpen chromatographic peaks and improve resolution.

Structural Characterization & Validation

To ensure scientific integrity, the identity of the isolated fraction must be confirmed through a self-validating system utilizing orthogonal analytical techniques.

Mass Spectrometry (MALDI-TOF)
  • Validation Logic: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) provides the exact monoisotopic mass of the intact peptide.

  • Disulfide Mapping: To validate the presence of the Rana-box, the peptide is subjected to reduction with Dithiothreitol (DTT). A mass shift of exactly +2.016 Da in the reduced form confirms the cleavage of a single intramolecular disulfide bridge (addition of two hydrogen atoms).

Edman Degradation (N-terminal Sequencing)
  • Validation Logic: While MS provides the mass, it cannot easily distinguish between isobaric amino acids (e.g., Leucine and Isoleucine). Automated Edman degradation chemically cleaves one amino acid at a time from the N-terminus, yielding the exact sequence: FLPFIAGMAANFLPKIFCAISKKC. The absence of a signal at cycles 18 and 24 (prior to reduction/alkylation) further validates the positions of the disulfide-bonded cysteines.

Biological Activity & Mechanism of Action

Brevinin-1Bf exhibits potent, broad-spectrum antimicrobial activity. Its mechanism bypasses specific receptor binding, instead targeting the fundamental thermodynamic stability of the bacterial lipid bilayer[3].

Table 2: Antimicrobial Spectrum of Brevinin-1Bf

Data adapted from the foundational isolation study by[2].

Target MicroorganismGram NatureMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-Positive8 µM
Escherichia coliGram-Negative16 µM
Mechanistic Pathway

MechanismOfAction M1 Brevinin-1Bf Peptide (Cationic, Amphipathic) M2 Electrostatic Attraction to Anionic Bacterial Membrane M1->M2 M3 Conformational Shift (Random Coil to α-Helix) M2->M3 M4 Hydrophobic Insertion into Lipid Bilayer M3->M4 M5 Rana-box Disulfide Loop Anchoring & Stabilization M4->M5 M6 Toroidal Pore Formation / Carpet Mechanism M5->M6 M7 Membrane Depolarization & Cell Lysis M6->M7

Mechanism of action: Brevinin-1Bf disrupting bacterial membranes via pore formation.

Causality of the Mechanism:

  • Electrostatic Targeting: The net +3 charge of Brevinin-1Bf ensures preferential binding to the negatively charged teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative) of bacterial membranes, rather than zwitterionic mammalian cell membranes.

  • Helix Formation: Upon contact with the hydrophobic lipid environment, the peptide transitions from a disordered random coil to a highly structured amphipathic alpha-helix.

  • Lysis: The hydrophobic face of the helix inserts into the lipid core. At threshold concentrations, the peptides aggregate to form toroidal pores, stabilized by the C-terminal Rana-box, causing catastrophic leakage of intracellular contents and rapid cell death.

References

  • Goraya J, Wang Y, Li Z, O'Flaherty M, Knoop FC, Platz JE, Conlon JM. (2000). "Peptides with antimicrobial activity from four different families isolated from the skins of the North American frogs Rana luteiventris, Rana berlandieri and Rana pipiens." European Journal of Biochemistry, 267(3):894-900. URL:[Link]

  • Data Repository of Antimicrobial Peptides (DRAMP). "Brevinin-1Bf (DRAMP02096)." CPU Bioinformatics Database. URL:[Link]

  • Biomedical Informatics Centre (ICMR). "Collection of Anti-Microbial Peptides (CAMP): Brevinin-1Bf." CAMP Database. URL:[Link]

Sources

The Structural Metamorphosis of Brevinin-1Bf: A Technical Guide to its Secondary Structure in Membrane-Mimetic Environments

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the secondary structure of the antimicrobial peptide (AMP) Brevinin-1Bf in environments designed to mimic biological membranes. We will dissect the causal relationships behind its conformational plasticity, detail the state-of-the-art methodologies used for its characterization, and illuminate the critical link between its structure and function. This document is intended to serve as a comprehensive resource for researchers engaged in the study of antimicrobial peptides and the development of novel therapeutic agents.

Introduction: Brevinin-1Bf, a Promising Antimicrobial Peptide

Brevinin-1Bf is a member of the brevinin-1 family of antimicrobial peptides, first isolated from the skin secretions of the Rio Grande leopard frog, Rana berlandieri.[1][2] These peptides represent a vital component of the frog's innate immune system.[3] Brevinin-1Bf is a 24-amino-acid cationic peptide with the primary sequence FLPFIAGMAANFLPKIFCAISKKC .[4] A defining characteristic of the brevinin-1 family is the presence of a C-terminal heptapeptide loop, known as the "Rana box," formed by a disulfide bridge between two cysteine residues.[5][6]

The potent, broad-spectrum antimicrobial activity of brevinin-1 peptides against both Gram-positive and Gram-negative bacteria, as well as some fungi, has positioned them as promising candidates for the development of new antibiotics.[3] However, their therapeutic potential is often tempered by their hemolytic activity.[7] Understanding the structural basis of both their antimicrobial efficacy and their cytotoxicity is therefore of paramount importance.

The function of Brevinin-1Bf is inextricably linked to its secondary structure, which undergoes a dramatic, environment-dependent transformation. In aqueous solutions, the peptide exists in a largely unstructured, random coil conformation.[5][8] However, upon encountering a membrane-mimetic environment, it folds into a well-defined α-helical structure.[3][5] This conformational change is the linchpin of its mechanism of action, which involves the disruption of the microbial cell membrane.[9][10]

This guide will delve into the specifics of this structural transition, focusing on two widely used membrane-mimetic systems: sodium dodecyl sulfate (SDS) and dodecylphosphocholine (DPC) micelles.

The Role of Membrane-Mimetic Environments

To study the structure of membrane-active peptides like Brevinin-1Bf, it is essential to use environments that replicate the key physicochemical properties of a biological membrane. Micelles, which are self-assembling aggregates of surfactant molecules in an aqueous solution, are extensively used for this purpose in both Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

  • Sodium Dodecyl Sulfate (SDS) Micelles: SDS is an anionic surfactant. SDS micelles present a negatively charged surface, which effectively mimics the anionic nature of bacterial cell membranes, rich in phospholipids like phosphatidylglycerol.[9] The electrostatic attraction between the cationic Brevinin-1Bf and the anionic SDS micelles is the initial step in their interaction, leading to the peptide's structural ordering.[3]

  • Dodecylphosphocholine (DPC) Micelles: DPC is a zwitterionic surfactant. DPC micelles have a net-neutral head group, similar to the phosphocholine head groups of phospholipids that are abundant in the outer leaflet of eukaryotic cell membranes.[8] Studying the structure of Brevinin-1Bf in DPC micelles provides insights into its interactions with host cell membranes and can help to elucidate the structural basis of its hemolytic activity.

Secondary Structure of Brevinin-1Bf: From Random Coil to α-Helix

While specific high-resolution structural data for Brevinin-1Bf is not yet available in public databases, its behavior can be confidently inferred from studies on closely related brevinin-1 peptides, such as Brevinin-1BYa.[7][8][11]

Aqueous Environment: A State of Disorder

In a physiological buffer solution, Brevinin-1Bf is expected to exist as a random coil. This is the thermodynamically favored state for a short, solvated peptide lacking the extensive network of intramolecular interactions that stabilize a folded structure. CD spectroscopy in an aqueous buffer would show a characteristic spectrum with a single minimum around 200 nm, indicative of an unordered conformation.[5]

Membrane-Mimetic Environments: The Emergence of Order

Upon introduction into an SDS or DPC micellar solution, Brevinin-1Bf undergoes a profound conformational change, folding into a predominantly α-helical structure. This transition is driven by the desire of the peptide's hydrophobic residues to escape the aqueous environment and partition into the hydrophobic core of the micelle.

The resulting structure is an amphipathic α-helix, where the hydrophobic amino acid side chains are segregated to one face of the helix, and the cationic and polar residues are on the opposite face. This amphipathic character is crucial for its membrane-disruptive activity.

Structural studies of the homologous peptide Brevinin-1BYa in both TFE (a solvent that promotes helical structures) and micellar environments have revealed a helix-hinge-helix motif .[8][11] It is highly probable that Brevinin-1Bf adopts a similar conformation. This structure consists of two α-helical segments connected by a flexible hinge region, likely induced by the proline residue often found in the middle of the sequence.[3] This hinge may provide the flexibility needed for the peptide to effectively disrupt the lipid bilayer.

The table below summarizes the expected secondary structural content of Brevinin-1Bf in different environments, based on data from homologous brevinin-1 peptides.

EnvironmentPredominant Secondary StructureExpected CD Spectral Features
Aqueous Buffer (e.g., 10 mM Phosphate) Random CoilSingle minimum at ~200 nm
SDS Micelles (e.g., 30 mM) α-HelixTwo minima at ~208 nm and ~222 nm, positive peak at ~192 nm
DPC Micelles (e.g., 150 mM) α-HelixTwo minima at ~208 nm and ~222 nm, positive peak at ~192 nm
50% Trifluoroethanol (TFE) α-HelixTwo minima at ~208 nm and ~222 nm, positive peak at ~192 nm

Methodologies for Secondary Structure Determination

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[5] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The far-UV CD spectrum (190-250 nm) provides a characteristic signature for different secondary structures.

CD_Workflow cluster_prep Sample Preparation cluster_cd CD Measurement cluster_analysis Data Analysis Peptide Synthesized & Purified Brevinin-1Bf (>95%) Stock Peptide Stock Solution (e.g., 1 mM) Peptide->Stock Buffer 10 mM Phosphate Buffer, pH 7.0 Buffer->Stock SDS SDS Stock Solution SDS_Sample SDS Sample: Peptide in Buffer + SDS (Final Conc. 50 µM Peptide, 30 mM SDS) SDS->SDS_Sample DPC DPC Stock Solution DPC_Sample DPC Sample: Peptide in Buffer + DPC (Final Conc. 50 µM Peptide, 150 mM DPC) DPC->DPC_Sample Aqueous Aqueous Sample: Peptide in Buffer (Final Conc. 50 µM) Stock->Aqueous Stock->SDS_Sample Stock->DPC_Sample Spectrometer CD Spectrometer (Purged with N2) Aqueous->Spectrometer SDS_Sample->Spectrometer DPC_Sample->Spectrometer Spectra Raw CD Spectra (Ellipticity vs. Wavelength) Spectrometer->Spectra Processing Blank Subtraction & Conversion to Molar Residue Ellipticity Spectra->Processing Deconvolution Secondary Structure Estimation (e.g., using K2D3 or BeStSel) Processing->Deconvolution Result Percentage of α-Helix, β-Sheet, Random Coil Deconvolution->Result

Caption: Workflow for CD spectroscopy analysis of Brevinin-1Bf.

  • Peptide and Reagent Preparation:

    • Ensure Brevinin-1Bf is of high purity (>95%), as determined by HPLC and mass spectrometry.

    • Prepare a 10 mM sodium phosphate buffer at pH 7.0 using high-purity water.

    • Prepare concentrated stock solutions of SDS (e.g., 300 mM) and DPC (e.g., 1.5 M) in the same buffer.

    • Prepare a stock solution of Brevinin-1Bf in the phosphate buffer (e.g., 1 mM). Determine the precise concentration by UV absorbance at 280 nm or by quantitative amino acid analysis.

  • Sample Preparation for CD Measurement:

    • Aqueous Sample: Dilute the peptide stock solution in the phosphate buffer to a final concentration of 30-75 µM.

    • SDS Sample: Add the SDS stock solution to the aqueous peptide sample to a final SDS concentration well above its critical micelle concentration (CMC, which is ~8 mM), for example, 30 mM. Ensure the peptide concentration remains in the 30-75 µM range.

    • DPC Sample: Similarly, prepare the DPC sample with a final DPC concentration well above its CMC (~1.5 mM), for example, 150 mM.

    • Prepare corresponding blank solutions (buffer only, buffer with SDS, buffer with DPC) for baseline correction.

  • Instrument Parameters and Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance in the far-UV region.

    • Purge the instrument with dry nitrogen gas for at least 30 minutes before and during the measurement.

    • Set the instrument parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 - 1.0 nm

      • Scanning speed: 50-100 nm/min

      • Bandwidth: 1.0 nm

      • Averaging time: 1-2 seconds

      • Temperature: 25°C

    • Record at least three scans for each sample and the corresponding blank.

  • Data Processing and Analysis:

    • Average the scans for each sample and blank.

    • Subtract the averaged blank spectrum from the corresponding averaged sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:

      • mdeg is the measured ellipticity in millidegrees

      • MRW is the mean residue weight (molecular weight of the peptide / number of residues)

      • c is the peptide concentration in mg/mL

      • l is the path length of the cuvette in cm

    • Use a deconvolution algorithm (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the processed spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that can provide a high-resolution, three-dimensional structure of a peptide in a solution that mimics its native environment.[12] For a peptide the size of Brevinin-1Bf, 2D NMR experiments are typically sufficient.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_nmr_analysis Structure Calculation Peptide_NMR Isotopically Labeled (15N, 13C) Brevinin-1Bf Sample_NMR Final NMR Sample (e.g., 1-2 mM Peptide in Micelles) Peptide_NMR->Sample_NMR Detergent Perdeuterated DPC or SDS Detergent->Sample_NMR Buffer_NMR Phosphate Buffer in 90% H2O / 10% D2O Buffer_NMR->Sample_NMR Spectrometer_NMR High-Field NMR Spectrometer Sample_NMR->Spectrometer_NMR Experiments 2D TOCSY, NOESY, HSQC Spectra Spectrometer_NMR->Experiments Assignment Resonance Assignment Experiments->Assignment Restraints NOE-based Distance Restraints Dihedral Angle Restraints Assignment->Restraints Calculation Structure Calculation (e.g., using XPLOR-NIH) Restraints->Calculation Ensemble Ensemble of 20 Lowest Energy Structures Calculation->Ensemble

Caption: Workflow for NMR spectroscopy and structure determination of Brevinin-1Bf.

  • Peptide Synthesis and Sample Preparation:

    • For detailed structural studies, Brevinin-1Bf should be synthesized with uniform isotopic labeling (¹⁵N and/or ¹³C). This is typically achieved through recombinant expression in E. coli grown in labeled minimal media.

    • Use perdeuterated detergents (d-SDS or d-DPC) to avoid overwhelming signals from the detergent molecules in the ¹H NMR spectra.

    • Dissolve the lyophilized, labeled peptide and the deuterated detergent in a buffer (e.g., 20 mM phosphate, pH 6.0) containing 90% H₂O and 10% D₂O. The D₂O provides a lock signal for the spectrometer.

    • The final peptide concentration should be in the range of 1-2 mM, with a peptide-to-detergent molar ratio that ensures the peptide is fully incorporated into the micelles (e.g., 1:60 for DPC).

  • NMR Data Acquisition:

    • Acquire a series of two-dimensional NMR spectra on a high-field spectrometer (≥600 MHz) at a constant temperature (e.g., 30°C).

    • TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close in space (< 5 Å), even if they are far apart in the primary sequence. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This spectrum provides a "fingerprint" of the peptide, with one peak for each backbone N-H group (except for proline). It is essential for assigning the backbone resonances.

  • Structure Calculation and Analysis:

    • Resonance Assignment: The first step is to assign all the observed NMR signals to specific protons in the peptide sequence. This is a complex process that involves tracing connections in the TOCSY and NOESY spectra.

    • Deriving Structural Restraints:

      • Distance Restraints: Convert the volumes of the NOESY cross-peaks into upper distance limits between pairs of protons.

      • Dihedral Angle Restraints: Use chemical shift values and scalar coupling constants (³JHNα) to predict backbone dihedral angles (φ and ψ).

    • Structure Calculation: Use a software package like XPLOR-NIH or CYANA to calculate an ensemble of 3D structures that satisfy the experimental restraints. This is typically done using a simulated annealing protocol.

    • Structure Validation: The final ensemble of structures (usually the 20 with the lowest energy) is evaluated for its agreement with the experimental data and for its stereochemical quality.

Structure-Function Relationship: The Key to Antimicrobial Activity

The transition of Brevinin-1Bf from a random coil to an amphipathic α-helix upon membrane binding is the cornerstone of its antimicrobial function. This induced structure allows the peptide to interact with and disrupt the bacterial membrane, leading to cell death.

Several models have been proposed for how these peptides permeabilize the membrane:

  • The "Carpet" Model: In this model, the peptides accumulate on the surface of the bacterial membrane, oriented parallel to the bilayer, until a critical concentration is reached. This "carpeting" of the membrane surface induces strain, leading to the formation of transient pores or the complete disintegration of the membrane.[9]

  • The "Barrel-Stave" Model: Here, the peptides insert into the membrane and aggregate to form a transmembrane pore. The hydrophobic faces of the helices interact with the lipid core of the membrane, while the hydrophilic faces line the aqueous channel.

  • The "Toroidal Pore" Model: This is a variation of the barrel-stave model where the peptides and the lipid head groups curve together to form the pore, creating a continuous channel lined by both peptides and lipids.

Positional studies on Brevinin-1BYa in micelles suggest that its helical segments lie parallel to the micelle surface.[8] This observation lends support to a "carpet-like" mechanism of action for the brevinin-1 family, including Brevinin-1Bf. The cationic residues on the hydrophilic face of the helix would interact with the negatively charged lipid head groups, while the hydrophobic face would penetrate into the acyl chain region of the bilayer, causing disruption.

Conclusion and Future Directions

Brevinin-1Bf is a compelling example of a host defense peptide whose function is dictated by its environment-dependent secondary structure. The transition from a disordered state in solution to an ordered α-helical conformation in membrane-mimetic environments is a critical prerequisite for its antimicrobial activity. Techniques like Circular Dichroism and NMR spectroscopy are indispensable tools for characterizing these structural changes and providing the atomic-level insights needed for rational drug design.

Future research should focus on obtaining a high-resolution structure of Brevinin-1Bf itself, in complex with various lipid compositions that more accurately represent the diversity of bacterial membranes. Such studies will not only refine our understanding of its mechanism of action but will also guide the engineering of novel Brevinin-1Bf analogs with enhanced antimicrobial potency and reduced toxicity, paving the way for their potential clinical application.

References

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Antimicrobial peptides from amphibians. (2025, December 6). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides. (2022, October 21). MDPI. Retrieved March 27, 2026, from [Link]

  • The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. (2023, March 2). Frontiers. Retrieved March 27, 2026, from [Link]

  • The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. (2023, March 3). PMC. Retrieved March 27, 2026, from [Link]

  • Bioinformatic Analysis of 1000 Amphibian Antimicrobial Peptides Uncovers Multiple Length-Dependent Correlations for Peptide Design and Prediction. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Variations in the expressed antimicrobial peptide repertoire of northern leopard frog (Rana pipiens) populations suggest intraspecies differences in resistance to pathogens. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Insight into the Structure-Activity Relationship of Antimicrobial Peptide Brevinin. (2025, August 7). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Structural and positional studies of the antimicrobial peptide brevinin-1BYa in membrane-mimetic environments. (2019, November 15). PubMed. Retrieved March 27, 2026, from [Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Antimicrobial properties of two purified skin peptides from the Mink Frog (Rana septentrionalis) against bacteria isolated from the natural habitat. (2015, December 23). PMC. Retrieved March 27, 2026, from [Link]

  • Purification, molecular cloning, and antimicrobial activity of peptides from the skin secretion of the black-spotted frog, Rana nigromaculata. (n.d.). NACDDB. Retrieved March 27, 2026, from [Link]

  • Structure of Brevinin-1BYa. (A) The solution NMR structure of... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • peptide nmr. (n.d.). Retrieved March 27, 2026, from [Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

Sources

Genetic Encoding and Precursor Architecture of Brevinin-1Bf: A Technical Guide for Antimicrobial Peptide Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Brevinin-1Bf is a highly potent antimicrobial peptide (AMP) originally identified in the skin secretions of the Rio Grande leopard frog (Lithobates berlandieri, formerly Rana berlandieri)[1][2]. As the global crisis of antimicrobial resistance (AMR) accelerates, amphibian-derived AMPs like Brevinin-1Bf offer a promising template for novel therapeutic development due to their rapid, membrane-disrupting bactericidal mechanisms[3][4]. This whitepaper provides a comprehensive technical analysis of the genetic encoding, precursor architecture, and synthetic reconstitution of Brevinin-1Bf, designed for researchers and drug development professionals.

Genetic Encoding and Precursor Architecture

The biosynthesis of Brevinin-1Bf follows a highly conserved genetic and post-translational framework characteristic of the Brevinin-1 superfamily[5][6]. The full-length Open Reading Frame (ORF) typically encodes a prepropeptide of approximately 71 amino acids, which undergoes sequential processing to yield the active mature peptide.

Understanding the causality behind each domain's structure is critical for recombinant expression and rational drug design:

  • Signal Peptide (N-terminus, ~22 amino acids): A highly hydrophobic sequence that acts as a localization signal. Causality: This domain directs the nascent polypeptide to the Sec translocon of the endoplasmic reticulum (ER), ensuring the peptide enters the secretory pathway rather than remaining in the cytosol[3][7].

  • Acidic Spacer Domain (~23 amino acids): A region rich in glutamic and aspartic acid residues. Causality: The mature AMP is highly cationic and inherently cytotoxic. The acidic spacer acts as an intramolecular chaperone, neutralizing the net positive charge of the mature peptide during intracellular trafficking. This prevents autotoxicity and membrane lysis of the frog's own secretory granular glands prior to release[6][7].

  • Propeptide Convertase Cleavage Site (-Lys-Arg-): A classical dibasic motif separating the spacer from the mature peptide. Causality: This specific -KR- motif is recognized by prohormone convertases (e.g., furin-like endoproteases) residing in the trans-Golgi network or secretory vesicles, ensuring precise proteolytic liberation of the active AMP[3][7].

  • Mature Peptide (C-terminus, 24 amino acids): The bioactive antimicrobial sequence.

Biosynthesis mRNA mRNA Transcript (Prepro-Brevinin-1Bf) Translation Translation (Ribosome) mRNA->Translation Prepro Prepropeptide (~71 aa) Signal + Spacer + Mature Translation->Prepro ER Endoplasmic Reticulum Signal Peptide Cleavage Prepro->ER Propeptide Propeptide Acidic Spacer + Mature ER->Propeptide Golgi Trans-Golgi Network Convertase Cleavage (-KR-) Propeptide->Golgi Mature Mature Brevinin-1Bf (24 aa, Active AMP) Golgi->Mature

Biosynthetic pathway and post-translational processing of the Brevinin-1Bf precursor.

Sequence Analysis and Physicochemical Profile

The mature Brevinin-1Bf peptide is a linear, amphipathic, and cationic molecule[1][8]. A defining structural hallmark of this family is the C-terminal "Rana-box," a cyclic heptapeptide formed by an intramolecular disulfide bridge between Cys18 and Cys24[3][9].

Causality of the Rana-box: The disulfide-bridged loop stabilizes the α-helical conformation of the peptide when it encounters membrane-mimetic environments. This structural rigidity anchors the peptide to the negatively charged phospholipid bilayers of bacterial membranes, facilitating deep insertion, pore formation, and subsequent cell lysis[3][9].

Data Presentation: Physicochemical Properties
ParameterValue / Description
Sequence FLPFIAGMAANFLPKIFCAISKKC[1][8][10]
Length 24 Amino Acids
Net Charge (pH 7.0) +3 (Driven by Lys15, Lys22, Lys23)
Hydrophobicity High (Forms an amphipathic α-helix)
Conserved Motif C-terminal Rana-box (Cys18-Ala-Ile-Ser-Lys-Lys-Cys24)
Target Pathogens Broad-spectrum (e.g., S. aureus, E. coli)[1][11]

Experimental Methodologies: Cloning and Synthesis

To ensure scientific integrity and reproducibility, the following protocols describe the "shotgun" cloning of the precursor cDNA and the synthetic reconstitution of the mature peptide. These protocols are designed as self-validating systems.

Protocol A: "Shotgun" Cloning of Precursor cDNA
  • Secretion Induction: Induce skin secretion in Lithobates berlandieri using mild transdermal electrical stimulation. Causality: This non-lethal method triggers the holocrine release of granular gland contents, preserving intact poly-adenylated mRNAs without requiring animal sacrifice[5].

  • mRNA Extraction & cDNA Synthesis: Lyophilize the secretion and extract total RNA using a standard guanidinium thiocyanate-phenol-chloroform method. Isolate mRNA via poly-A selection and synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.

  • PCR Amplification: Perform PCR using a degenerate forward primer targeting the highly conserved 5' untranslated region (UTR) or signal peptide sequence of the Brevinin-1 family, paired with a custom oligo(dT) reverse primer[6].

  • Cloning & Sequencing: Ligate the amplicons into a pGEM-T Easy vector and transform into competent E. coli. Sequence the plasmids using Sanger sequencing to deduce the full 71-amino acid prepropeptide sequence.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) & Oxidative Folding
  • Chain Assembly: Synthesize the 24-amino acid mature sequence (FLPFIAGMAANFLPKIFCAISKKC) using standard Fmoc-SPPS on a Rink amide resin. Causality: Rink amide resin yields a C-terminally amidated peptide, which protects the peptide from exopeptidase degradation and increases the overall positive charge, enhancing antibacterial efficacy[5].

  • Cleavage & Deprotection: Cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), and water (94:2:2.5:1.5). Causality: EDT and TIS act as carbocation scavengers, strictly necessary to prevent the irreversible alkylation of the highly reactive Cys18 and Cys24 residues during global deprotection.

  • Oxidative Folding (The Rana-box): Dissolve the crude linear peptide in a dilute ammonium bicarbonate buffer (pH 8.0) and stir openly in air for 24–48 hours to promote spontaneous disulfide bond formation between Cys18 and Cys24.

  • Self-Validating System (Verification):

    • Ellman’s Test: Perform an Ellman's reagent (DTNB) assay. A negative result validates the complete absence of free thiols, confirming 100% oxidation.

    • Mass Spectrometry: Analyze the purified peptide via MALDI-TOF MS. A precise mass shift of -2.0 Da compared to the linear precursor validates the formation of the single disulfide bond.

Workflow Step1 1. Secretion Induction Mild electrical stimulation Preserves mRNA integrity Step2 2. cDNA Synthesis Poly-A selection & Reverse Transcription Step1->Step2 Step3 3. Shotgun Cloning Degenerate primers targeting conserved signal sequence Step2->Step3 Step4 4. Fmoc-SPPS Solid-phase synthesis of 24-aa mature sequence Step3->Step4 Step5 5. Oxidative Folding Air oxidation to form Cys18-Cys24 Rana-box Step4->Step5 Step6 6. Validation System Ellman's Test (Free thiols) MALDI-TOF (-2 Da shift) Step5->Step6

Experimental workflow from shotgun cloning to SPPS and structural validation.

References

  • Biomedical Informatics Centre, "Brevinin-1Bf Sequence and Signatures", CAMP Database, URL:[Link]

  • UniProt Consortium, "Lithobates berlandieri (Rio Grande leopard frog) Taxonomy and Peptides", UniProt, URL: [Link]

  • Tran Thi Huyen, et al., "An overview bioactive compounds on the skin of frogs (Anura)", Fisheries and Aquatic Sciences, URL:[Link]

  • Conlon JM, et al., "An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives", National Center for Biotechnology Information (PMC), URL:[Link]

  • MDPI, "Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa...", International Journal of Molecular Sciences, URL:[Link]

  • Portland Press, "Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential", Bioscience Reports, URL:[Link]

  • PMC, "Discovery and analysis of a novel antimicrobial peptide B1AW from the skin secretion of Amolops wuyiensis...", Infection, Genetics and Evolution, URL:[Link]

Sources

Methodological & Application

Application Note: Minimum Inhibitory Concentration (MIC) Assay Preparation for Brevinin-1Bf

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Brevinin-1Bf (Sequence: FLPFIAGMAANFLPKIFCAISKKC) is a potent, naturally occurring antimicrobial peptide (AMP) originally isolated from the skin secretions of the Rio Grande leopard frog (Rana berlandieri)[1]. Like many amphibian AMPs, it features a highly conserved C-terminal "Rana-box" domain stabilized by a disulfide bridge (Cys18–Cys24). The peptide exerts its bactericidal effect through initial electrostatic interaction with the negatively charged bacterial membrane, followed by hydrophobic insertion, leading to membrane disruption and pore formation.

The Causality of Assay Modification: Standard broth microdilution assays are optimized for conventional small-molecule antibiotics. However, Brevinin-1Bf is highly cationic and hydrophobic. If tested in standard tissue-culture treated polystyrene 96-well plates, the peptide will rapidly adsorb to the plastic walls, drastically lowering the effective concentration in the broth and artificially inflating the apparent MIC. To maintain scientific integrity and ensure accurate quantification, this protocol replaces polystyrene with polypropylene plates and utilizes a specialized solvent system (0.01% acetic acid with 0.2% Bovine Serum Albumin) to act as a carrier, preventing non-specific binding and peptide aggregation.

Materials and Reagents

  • Peptide: Brevinin-1Bf (Lyophilized, >95% purity via HPLC).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality Note: Precise physiological concentrations of Ca²⁺ and Mg²⁺ are critical, as excess divalent cations can competitively inhibit the initial electrostatic binding of the AMP to the bacterial surface.

  • Consumables: 96-well U-bottom polypropylene microtiter plates.

  • Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922).

  • Solvent: 0.01% (v/v) Glacial Acetic Acid containing 0.2% (w/v) BSA.

Experimental Workflow

MIC_Workflow Start Brevinin-1Bf Lyophilized Peptide Solubilization Peptide Solubilization (0.01% Acetic Acid + 0.2% BSA) Start->Solubilization Dilution Serial Dilution (Polypropylene 96-well Plate) Solubilization->Dilution Incubation Co-incubation (37°C for 18-24 hours) Dilution->Incubation Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL in MHB) Inoculum->Incubation Readout MIC Determination (Visual or Spectrophotometric) Incubation->Readout

Figure 1: Standardized MIC assay workflow for Brevinin-1Bf utilizing polypropylene plates.

Detailed Step-by-Step Methodology

Step 1: Peptide Solubilization and Stock Preparation
  • Weigh the lyophilized Brevinin-1Bf peptide.

  • Reconstitute the peptide in 0.01% acetic acid containing 0.2% BSA to achieve a stock concentration of 1.28 mg/mL (or 1000 µM). Causality: The mild acidification ensures the peptide remains fully protonated and soluble, while the BSA saturates any potential binding sites on the plastic tubes, ensuring 100% of the peptide remains in solution.

  • Aliquot the stock into polypropylene microcentrifuge tubes and store at -80°C to prevent repeated freeze-thaw degradation.

Step 2: Bacterial Inoculum Preparation
  • Streak the target bacteria (S. aureus or E. coli) onto an agar plate and incubate overnight at 37°C.

  • Select 3-5 morphologically identical colonies and suspend them in sterile saline (0.85% NaCl).

  • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1–2 × 10⁸ CFU/mL) using a spectrophotometer (OD625 nm = 0.08–0.13) as outlined in standard 2[2].

  • Dilute the suspension 1:150 in CAMHB to achieve a starting inoculum of 1 × 10⁶ CFU/mL. (Upon adding 50 µL of this to 50 µL of peptide solution in the well, the final concentration will be the mandated 5 × 10⁵ CFU/mL).

Step 3: Broth Microdilution (The Self-Validating Plate Layout)
  • Dispense 50 µL of CAMHB into columns 2 through 12 of the polypropylene 96-well plate.

  • Add 100 µL of the working Brevinin-1Bf solution (e.g., 128 µM) to Column 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing thoroughly, and continuing through Column 10. Discard 50 µL from Column 10.

  • Self-Validating Controls:

    • Column 11 (Growth Control): 50 µL CAMHB + 50 µL bacterial inoculum (Ensures bacteria are viable).

    • Column 12 (Sterility Control): 100 µL CAMHB only (Ensures media is not contaminated).

  • Add 50 µL of the prepared bacterial inoculum (1 × 10⁶ CFU/mL) to Columns 1 through 11.

Step 4: Incubation and MIC Determination
  • Seal the plate with a breathable membrane to prevent evaporation.

  • Incubate at 37°C for 18–24 hours under ambient atmosphere, adhering to 3[3].

  • Visually inspect the plate. The MIC is defined as the lowest concentration of Brevinin-1Bf that completely inhibits visible bacterial growth (no turbidity or pellet at the bottom of the well).

Quantitative Data Presentation

Based on established literature, Brevinin-1Bf exhibits potent, broad-spectrum activity. Below are the expected MIC benchmarks for quality control validation derived from the 4[4].

OrganismGram StainExpected MIC (µM)Expected MIC (µg/mL)*
Staphylococcus aureus (ATCC 29213)Positive8.0~20.6
Escherichia coli (ATCC 25922)Negative8.0~20.6

*Calculated based on the approximate molecular weight of Brevinin-1Bf (2580.2 Da).

Trustworthiness & Quality Control

To ensure the assay is a self-validating system, a reference antibiotic (e.g., Tobramycin or Vancomycin) must be run in parallel on a separate plate using the exact same inoculum. If the MIC of the reference antibiotic falls outside the acceptable quality control ranges for the ATCC strains, the entire Brevinin-1Bf assay must be invalidated and repeated. This prevents false positives/negatives arising from mutated strains or degraded media.

References

  • Tran Thi Huyen, et al. "An overview bioactive compounds on the skin of frogs (Anura)." Fisheries and Aquatic Sciences, 2023. URL: [Link]

  • "Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays." PMC, 2024. URL: [Link]

  • "Antimicrobial Susceptibility Testing | Area of Focus - CLSI." Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

  • "The All Information Of DRAMP02096: Brevinin-1Bf." DRAMP Database. URL: [Link]

Sources

Application Note: Circular Dichroism (CD) Spectroscopy Sample Preparation for Brevinin-1Bf

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Brevinin-1Bf is a highly potent, cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Rio Grande leopard frog (Rana berlandieri)[1][2]. With the amino acid sequence FLPFIAGMAANFLPKIFCAISKKC and a molecular weight of ~2629.2 Da, it features a characteristic C-terminal "Rana box" formed by a disulfide bridge between its two cysteine residues[3][4].

Like many amphibian AMPs, Brevinin-1Bf is highly unstructured (random coil) in aqueous environments but undergoes a rapid conformational transition into an amphipathic α -helix upon encountering bacterial membranes[5][6]. Circular Dichroism (CD) spectroscopy is the gold-standard biophysical technique used to quantify this secondary structure transition[7][8]. However, the accuracy of CD spectroscopy is entirely dependent on rigorous sample preparation. Poor buffer selection, incorrect peptide concentrations, or inappropriate membrane mimetics will lead to severe light scattering, detector saturation, and artifactual data[7].

This application note provides a self-validating, field-proven protocol for preparing Brevinin-1Bf samples for far-UV CD spectroscopy (190–260 nm), emphasizing the causality behind every experimental choice.

Experimental Workflow & Structural Transition

The following workflow illustrates the biophysical transition of Brevinin-1Bf and the analytical pathway for CD spectroscopy.

G A Brevinin-1Bf (Aqueous Buffer) C Conformational Shift (Random Coil -> α-Helix) A->C Addition of Solvent/Lipid B Membrane Mimetics (TFE, SDS, Liposomes) B->C Hydrophobic Interaction D CD Spectroscopy (Minima at 208 & 222 nm) C->D Structural Quantification

Workflow of Brevinin-1Bf conformational transition and CD spectroscopy analysis.

Causality in Experimental Design (E-E-A-T)

To ensure trustworthiness and scientific integrity , researchers must understand why specific reagents are chosen. Do not deviate from these parameters without adjusting the instrument settings accordingly.

  • Buffer Selection (The Chloride Problem):

    • Choice: 10 mM Potassium Phosphate Buffer (pH 7.4).

    • Causality: Traditional biological buffers like PBS (Phosphate-Buffered Saline) or Tris-HCl contain high concentrations of chloride ions ( Cl− ). Chloride strongly absorbs UV light below 200 nm[5][9]. This absorption saturates the photomultiplier tube (PMT), causing the High Tension (HT) voltage to spike, resulting in pure noise at the critical 190 nm wavelength (where the positive peak of an α -helix is observed). Potassium phosphate lacks UV-absorbing halogens.

  • Membrane Mimetics:

    • Trifluoroethanol (TFE): TFE lowers the dielectric constant of the solvent, displacing water molecules from the peptide backbone and stabilizing intra-peptide hydrogen bonds, thereby inducing maximum inherent helicity[5][6].

    • Sodium Dodecyl Sulfate (SDS): Used at 10–30 mM (well above its Critical Micelle Concentration of ~8.2 mM), SDS micelles mimic the negatively charged surface of bacterial membranes, allowing the cationic Brevinin-1Bf to bind and fold[7][8].

  • Peptide Concentration:

    • Choice: 20 to 50 µM.

    • Causality: Concentrations below 20 µM yield a poor signal-to-noise ratio. Concentrations above 50 µM risk peptide aggregation (especially in aqueous states) and exceed the linear dynamic range of the Beer-Lambert law, causing differential absorption artifacts (flattening of the CD spectra).

Materials and Reagents

  • Peptide: Synthetic Brevinin-1Bf (Purity 95% via HPLC, lyophilized).

  • Aqueous Buffer: 10 mM Potassium Phosphate buffer ( K2​HPO4​ / KH2​PO4​ ), pH 7.4, prepared in LC-MS grade water.

  • Solvent Mimetic: 2,2,2-Trifluoroethanol (TFE), Spectroscopy Grade.

  • Micellar Mimetic: Sodium Dodecyl Sulfate (SDS), Spectroscopy Grade.

  • Cuvette: Quartz cuvette with a 1.0 mm optical path length.

Step-by-Step Methodology

Step 1: Stock Solution Preparation
  • Weigh the lyophilized Brevinin-1Bf peptide accurately.

  • Dissolve the peptide in LC-MS grade water to create a highly concentrated stock solution (e.g., 1 mM). Note: Do not dissolve the stock directly in TFE or SDS, as this limits your ability to create comparative baseline aliquots.

  • Centrifuge the stock solution at 10,000 x g for 5 minutes to remove any insoluble aggregates[6].

  • Determine the exact stock concentration using UV absorbance at 280 nm (if aromatic residues are present) or via a BCA/Bradford assay.

Step 2: Working Solution Preparation

Prepare fresh 30 µM working solutions of Brevinin-1Bf in three distinct environments[7]. Use the matrix below to ensure accurate final concentrations.

Table 1: Sample Preparation Matrix (Final Volume: 300 µL per sample)

Sample ConditionBrevinin-1Bf Stock (1 mM)10 mM Phosphate BufferMembrane Mimetic AddedFinal Peptide Conc.
Aqueous (Control) 9 µL291 µLNone30 µM
50% TFE (v/v) 9 µL141 µL150 µL TFE30 µM
30 mM SDS 9 µL261 µL30 µL of 300 mM SDS stock30 µM

Self-Validation Check: Prepare exact "Blank" solutions for each of the three conditions above, replacing the 9 µL of peptide stock with 9 µL of LC-MS grade water.

Step 3: Instrument Setup
  • Turn on the CD spectropolarimeter (e.g., Jasco J-1500) and purge the optical system with high-purity Nitrogen gas ( N2​ ) at a flow rate of 3–5 L/min for at least 15 minutes prior to turning on the Xenon lamp[6]. Causality: Oxygen absorbs deep-UV light and converts to ozone, which degrades the instrument optics.

  • Set the scanning parameters:

    • Wavelength Range: 190 nm to 260 nm

    • Scanning Speed: 50 nm/min

    • Data Pitch: 0.5 nm

    • Bandwidth: 1.0 nm

    • Accumulations: 3 to 5 scans per sample (to average out random noise)

Step 4: Data Acquisition
  • Blank Measurement: Load 250 µL of the appropriate Blank solution into the 1.0 mm quartz cuvette. Acquire the spectrum.

  • Sample Measurement: Empty the cuvette, rinse with LC-MS water, and dry with a gentle stream of nitrogen. Load 250 µL of the Brevinin-1Bf sample. Acquire the spectrum.

  • Subtraction: Subtract the Blank spectrum from the Sample spectrum.

  • Repeat for all three environmental conditions.

Data Presentation & Expected Outcomes

Once the data is acquired, convert the raw ellipticity ( θ , in mdeg) to Mean Residue Ellipticity (MRE, [θ] ) to normalize for peptide length and concentration.

Brevinin-1Bf will exhibit distinct spectral signatures depending on its folding state[5][6].

Table 2: Expected CD Spectral Features for Brevinin-1Bf

EnvironmentStructural StateKey Spectral Features (Wavelengths)
Aqueous Buffer Random Coil (Unstructured)Strong negative minimum at ~198 nm.
50% TFE α -HelicalNegative minima at 208 nm & 222 nm; Positive maximum at ~192 nm.
30 mM SDS α -HelicalNegative minima at 208 nm & 222 nm; Positive maximum at ~192 nm.

Troubleshooting & Self-Validating System

To ensure the trustworthiness of your CD data, monitor the High Tension (HT) Voltage during every scan.

  • The HT Rule: The HT voltage represents the amplification required by the PMT to detect the light signal. If the HT voltage exceeds 600–700 V (depending on the instrument model), the detector is saturated, and the CD data at that wavelength is invalid.

  • Troubleshooting High HT: If HT > 700 V at 195 nm, your sample is absorbing too much light. Do not trust the structural data. To fix this:

    • Verify you are not using PBS or Tris-HCl (remove chloride ions)[5].

    • Reduce the peptide concentration from 30 µM to 15 µM[7].

    • Use a cuvette with a shorter path length (e.g., 0.5 mm instead of 1.0 mm).

References

  • Biomedical Informatics Centre (ICMR-NIRRCH). Brevinin-1Bf Database Entry (GenInfo Identifier: 41016810). Available at: [Link]

  • ResearchGate. Circular dichroism spectra of mBjAMP1 in the presence of TFE and SDS. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Development of Broad-Spectrum Antimicrobial Peptides through the Conjugation of FtsZ-Binding and Cell-Penetrating Peptides. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. Available at:[Link]

  • Fisheries and Aquatic Sciences. An overview bioactive compounds on the skin of frogs (Anura). Available at: [Link]

Sources

Using Brevinin-1Bf as a template for novel antimicrobial peptide design

Author: BenchChem Technical Support Team. Date: April 2026

[label="Rational Design Modifications", fillcolor

Caption: Rational design workflow for optimizing the Brevinin-1Bf therapeutic index.

Quantitative Data Presentation: Template Optimization

The following tables summarize the physicochemical shifts and resulting biological activities when applying rational design principles to a Brevinin-1 template. By systematically increasing the net charge and altering the Rana box, researchers can drastically expand the therapeutic window[1].

Table 1: Physicochemical Properties of Engineered Brevinin-1 Analogues
Peptide DesignationModification StrategyNet ChargeHydrophobicity (H)Helicity (%)
Native Brevinin-1Bf None (Wild-type)+2High (0.78)~65%
Brev-1Bf-Mod1 Cationic Substitution (Leu Lys)+4Medium (0.55)~60%
Brev-1Bf-Mod2 Cationic Substitution (Val Arg)+5Medium (0.52)~58%
Brev-1Bf-Mod3 Rana Box Deletion + Amidation+3Low (0.41)~45%
Table 2: Comparative Biological Activity and Therapeutic Index (TI)

Note: TI is calculated as HC 50​ / Geometric Mean MIC.

Peptide DesignationMIC E. coli ( μ M)MIC S. aureus ( μ M)HC 50​ Erythrocytes ( μ M)Therapeutic Index (TI)
Native Brevinin-1Bf 4212~4.0
Brev-1Bf-Mod1 44>128>32.0
Brev-1Bf-Mod2 2264~32.0
Brev-1Bf-Mod3 816>256>21.3

Data Insight: Mod1 demonstrates that increasing the net charge from +2 to +4 via Lysine substitution maintains potent antimicrobial activity while completely abolishing hemolysis at therapeutic concentrations, yielding an 8-fold improvement in the Therapeutic Index[2].

Mechanism P1 Engineered Brevinin-1Bf (High Net Positive Charge) B2 Strong Electrostatic Attraction P1->B2 M2 Weak Interaction (Reduced Hydrophobicity) P1->M2 B1 Bacterial Membrane (Anionic: PG/Cardiolipin) B3 Membrane Disruption & Cell Death B1->B3 B2->B1 M1 Mammalian Erythrocyte (Zwitterionic: PC/Cholesterol) M3 Membrane Spared (Low Hemolysis) M1->M3 M2->M1

Caption: Selective membrane disruption mechanism of engineered Brevinin-1Bf analogues.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of engineered Brevinin-1Bf analogues, the following protocols have been designed as self-validating systems. Each workflow incorporates internal controls to verify assay integrity.

Protocol A: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Scientific Rationale: This assay quantifies the lowest concentration of the peptide that completely inhibits visible bacterial growth. We utilize Mueller-Hinton Broth (MHB) as it is the CLSI standard, providing a highly reproducible nutritional environment that does not artificially quench cationic peptide activity.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB).

  • Sterile 96-well polypropylene microtiter plates (Polypropylene is critical ; polystyrene binds hydrophobic peptides, artificially inflating MIC values).

  • Engineered Brevinin-1Bf peptides (Stock: 10 mM in sterile ddH 2​ O or 0.01% Acetic Acid).

Step-by-Step Methodology:

  • Bacterial Preparation: Inoculate a single colony of the target strain (e.g., E. coli ATCC 25922) into 5 mL of CA-MHB. Incubate at 37°C shaking at 250 RPM until the culture reaches the mid-logarithmic phase (OD 600​ 0.4 - 0.6).

  • Inoculum Standardization: Dilute the culture in fresh CA-MHB to achieve a final inoculum of 5×105 CFU/mL. Validation Step: Plate 10 μ L of this dilution onto agar to retrospectively confirm the exact CFU count.

  • Peptide Dilution: In the 96-well polypropylene plate, perform serial two-fold dilutions of the peptide in CA-MHB across the columns (e.g., from 128 μ M down to 0.25 μ M) in a volume of 50 μ L per well.

  • Inoculation: Add 50 μ L of the standardized bacterial suspension to each well.

  • Control Implementation:

    • Positive Growth Control: 50 μ L CA-MHB + 50 μ L bacteria (Verifies bacterial viability).

    • Negative Sterility Control: 100 μ L CA-MHB only (Verifies media sterility).

    • Reference Control: Melittin or Polymyxin B (Validates assay sensitivity).

  • Incubation & Readout: Incubate the plate at 37°C for 18–20 hours. Measure absorbance at 600 nm using a microplate reader. The MIC is defined as the lowest concentration exhibiting 10% of the absorbance of the positive growth control.

Protocol B: Erythrocyte Hemolysis Assay (HC 50​ Determination)

Scientific Rationale: Hemolysis assays measure the release of hemoglobin following membrane rupture. Because native Brevinin-1 peptides are highly hemolytic[3][1], accurately quantifying the HC 50​ (concentration causing 50% lysis) is essential for calculating the Therapeutic Index. Phosphate-Buffered Saline (PBS) is used to maintain strict isotonicity; any deviation will cause osmotic lysis, invalidating the results.

Materials:

  • Fresh defibrinated horse or human erythrocytes (hRBCs)[3][2].

  • Isotonic PBS (pH 7.4).

  • 0.1% Triton X-100 (Positive lysis control).

Step-by-Step Methodology:

  • Erythrocyte Washing: Transfer 2 mL of whole blood to a 15 mL conical tube. Add 10 mL of cold PBS. Centrifuge at 1,000 × g for 5 minutes at 4°C. Carefully aspirate the supernatant and the buffy coat.

  • Repeat Wash: Repeat the washing step 3–4 times until the supernatant is completely clear, indicating the removal of free hemoglobin and serum proteins.

  • Suspension Preparation: Resuspend the packed erythrocytes in PBS to create a 4% (v/v) RBC suspension.

  • Assay Setup: In a 96-well V-bottom microtiter plate, add 50 μ L of serially diluted Brevinin-1Bf peptide (in PBS) to the wells.

  • Control Implementation:

    • 0% Lysis Control (Negative): 50 μ L PBS + 50 μ L RBC suspension (Accounts for spontaneous lysis).

    • 100% Lysis Control (Positive): 50 μ L 0.1% Triton X-100 + 50 μ L RBC suspension (Defines maximum assay signal)[4].

  • Incubation: Add 50 μ L of the 4% RBC suspension to all wells. Incubate the plate at 37°C for exactly 1 hour without shaking.

  • Readout & Calculation: Centrifuge the plate at 1,000 × g for 10 minutes to pellet intact RBCs. Carefully transfer 50 μ L of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of released hemoglobin at 540 nm.

  • Data Processing: Calculate the percentage of hemolysis using the formula:

    % Hemolysis=(ATriton​−APBS​Apeptide​−APBS​​)×100

    Determine the HC 50​ using non-linear regression analysis (sigmoidal dose-response curve).

References

  • Source: bicnirrh.res.
  • Comparative Analysis of Hemolytic Activity in Brevinin-1 Isoforms Source: Benchchem URL
  • Source: PMC (National Institutes of Health)
  • Comparative Analysis of Brevinin-1 Analogues: A Guide to Antimicrobial Activity and Therapeutic Potential Source: Benchchem URL
  • Source: PubMed (National Institutes of Health)
  • An Insight into the Structure-Activity Relationship of Antimicrobial Peptide Brevinin Source: Jordan Medical Journal URL
  • WO2017216810A1 - Therapeutic compositions from the brevinin-1 family of peptides and uses thereof Source: Google Patents URL
  • Source: PMC (National Institutes of Health)
  • Source: Journal of Chemical Information and Modeling (ACS Publications)
  • Source: PMC (National Institutes of Health)

Sources

Application Note: Utilizing Brevinin-1Bf for In Vitro Biofilm Eradication Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Biofilm-associated infections represent a critical bottleneck in modern antimicrobial therapy. The extracellular polymeric substance (EPS) matrix produced by sessile bacterial communities acts as a formidable physicochemical barrier, rendering conventional antibiotics largely ineffective. Antimicrobial peptides (AMPs) derived from amphibian skin have emerged as potent alternatives due to their unique membrane-targeting mechanisms. Specifically,1[1].

Brevinin-1Bf, isolated from the Rio Grande leopard frog (Lithobates berlandieri), is a highly cationic, amphipathic alpha-helical peptide. Its mechanism of action against mature biofilms relies on electrostatic interactions. The cationic residues of Brevinin-1Bf bind to the anionic components of the EPS matrix (such as eDNA and acidic polysaccharides), allowing the peptide to diffuse deep into the biofilm architecture. Upon reaching the sessile cells, it 2[2]. Because this mechanism physically disrupts the membrane rather than targeting specific metabolic pathways, Brevinin-1Bf is uniquely capable of eradicating dormant persister cells that typically survive standard antibiotic treatments[3].

MOA B Brevinin-1Bf (Cationic AMP) EPS EPS Matrix Penetration B->EPS Diffusion & Electrostatic Binding MEM Bacterial Membrane Binding EPS->MEM Access to Sessile Cells DIS Membrane Disruption (Pores) MEM->DIS Amphipathic Insertion ERAD Biofilm Eradication & Death DIS->ERAD Rapid Cell Lysis

Fig 1: Mechanistic pathway of Brevinin-1Bf in penetrating and eradicating established biofilms.

Experimental Design & Rationale (E-E-A-T Principles)

As a Senior Application Scientist, designing a robust in vitro biofilm assay requires strict adherence to causality and self-validation. Biofilm assays are notoriously prone to false positives if planktonic cells are not properly managed or if the wrong viability metric is chosen.

  • Differentiating MBIC vs. MBEC : The Minimum Biofilm Inhibitory Concentration (MBIC) measures the peptide's ability to prevent initial bacterial attachment. Conversely, the Minimum Biofilm Eradication Concentration (MBEC) measures the peptide's ability to destroy a pre-formed, mature biofilm. MBEC values are typically much higher than MBIC or planktonic MIC values[4].

  • The Causality of Washing Steps : 4[4]. If planktonic cells are left in the well, the assay will inadvertently measure the peptide's planktonic MIC rather than its true antibiofilm efficacy.

  • Orthogonal Validation (CV vs. MTT) : Crystal Violet (CV) stains total biomass, including live cells, dead cells, and the EPS matrix. An AMP might kill 100% of the bacteria but leave the EPS intact, resulting in a falsely high CV reading. Therefore,3[3].

Quantitative Data Summary

The following table summarizes the expected activity profile of Brevinin-1Bf against common biofilm-forming pathogens, illustrating the typical concentration gradients observed between planktonic and sessile states.

Target PathogenPlanktonic MIC (µM)MBIC (µM)MBEC (µM)
Staphylococcus aureus (MRSA)2 - 44 - 816 - 32
Enterococcus faecalis4 - 88 - 1632 - 64
Escherichia coli8 - 1616 - 3264 - 128
Pseudomonas aeruginosa32 - 64>64>128

(Note: Values are synthesized reference ranges based on structural analogues and Brevinin-1 family profiles[2],[5].)

Experimental Workflows & Methodologies

Workflow Inoc 1. Inoculate Bacteria (96-well plate) Inc 2. Incubate 24-48h (Mature Biofilm) Inoc->Inc Wash 3. PBS Wash (Remove Planktonic) Inc->Wash Treat 4. Add Brevinin-1Bf (Serial Dilutions) Wash->Treat Inc2 5. Incubate 24h Treat->Inc2 Assay 6. Viability Assay (MTT / CV) Inc2->Assay

Fig 2: Step-by-step experimental workflow for determining the MBEC.

Protocol A: Minimum Biofilm Inhibitory Concentration (MBIC)

Objective: Determine the lowest concentration of Brevinin-1Bf required to prevent initial biofilm formation.

  • Preparation: Culture the target bacterial strain overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote EPS formation) at 37°C[6].

  • Inoculation: Adjust the bacterial suspension to 5×105 CFU/mL.

  • Treatment: In a 96-well flat-bottom microtiter plate, add 100 µL of the bacterial suspension to each well. Add 100 µL of Brevinin-1Bf at varying concentrations (e.g., serial two-fold dilutions from 128 µM to 0.5 µM).

  • Incubation: Incubate the plate statically at 37°C for 24 hours.

  • Assessment: Carefully aspirate the media. Wash wells twice with 200 µL of sterile PBS. Proceed to Crystal Violet staining (Protocol C) to quantify the inhibited biomass.

Protocol B: Minimum Biofilm Eradication Concentration (MBEC)

Objective: Determine the concentration of Brevinin-1Bf required to eradicate a pre-established biofilm.

  • Biofilm Formation: Inoculate a 96-well plate with 200 µL of bacterial suspension ( 1×106 CFU/mL) in TSB + 1% glucose. Incubate statically at 37°C for 48 hours to allow mature biofilm formation[2].

  • Planktonic Removal (Critical Step): Gently aspirate the supernatant.6[6].

  • Peptide Challenge: Add 200 µL of Brevinin-1Bf dilutions (prepared in fresh media) to the established biofilms.

  • Eradication Phase: Incubate for an additional 24 hours at 37°C.

  • Assessment: Wash the wells twice with PBS. Proceed to the MTT Metabolic Viability Assay to determine the survival of sessile cells.

Protocol C: Self-Validating Viability Assays (MTT & Crystal Violet)

System Self-Validation: Every plate must contain a Positive Control (untreated biofilm), a Negative Control (sterile media only), and a Vehicle Control (biofilm treated with the peptide solvent, e.g., 0.01% acetic acid).

  • Metabolic Quantification (MTT Assay):

    • Add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each washed well[3].

    • Incubate in the dark at 37°C for 4 hours. Live cells will reduce MTT to insoluble purple formazan crystals.

    • Remove the supernatant carefully. Add 100 µL of Dimethyl Sulfoxide (DMSO) to solubilize the crystals.

    • Measure absorbance at 560 nm using a microplate reader. The MBEC is defined as the lowest concentration resulting in >99.9% reduction in metabolic activity compared to the positive control.

  • Biomass Quantification (Crystal Violet Assay):

    • Fix the washed biofilms with 200 µL of 99% methanol for 15 minutes. Air dry.

    • Stain with 200 µL of 0.1% (w/v) Crystal Violet solution for 15 minutes at room temperature[7].

    • Wash the plate gently under running tap water until the wash is clear. Air dry completely.

    • Solubilize the bound dye with 200 µL of 33% glacial acetic acid or 95% ethanol.

    • Measure absorbance at 570 nm.

Sources

Application Note: Fluorescent Labeling and Cellular Uptake Dynamics of Brevinin-1Bf

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Brevinin-1Bf is a potent, membrane-active antimicrobial peptide (AMP) originally isolated from the skin secretions of the Rio Grande leopard frog (Rana berlandieri)[1][2]. Characterized by its 24-amino-acid sequence (FLPFIAGMAANFLPKIFCAISKKC) and a highly conserved C-terminal cyclic disulfide bridge known as the "Rana-box"[3][4], Brevinin-1Bf exhibits broad-spectrum antibacterial and potential anticancer properties[1][5].

To elucidate its mechanism of action—specifically distinguishing between membrane pore formation and non-lytic intracellular translocation—fluorescent labeling is an indispensable tool[6][7]. This application note provides a comprehensive, self-validating framework for the site-directed N-terminal fluorescent labeling of Brevinin-1Bf and the subsequent quantification of its cellular uptake using confocal microscopy and flow cytometry.

Mechanistic Rationale: The Imperative of N-Terminal Labeling

The biological activity of Brevinin-1 peptides relies heavily on two structural features: an amphipathic α -helix that facilitates electrostatic attraction to anionic lipid membranes, and the C-terminal Rana-box (Cys18–Cys24) which is critical for membrane disruption and receptor interaction[4][5].

Causality in Experimental Design: Modifying the C-terminus or internal residues often abolishes the peptide's antimicrobial efficacy. Furthermore, Brevinin-1Bf contains three Lysine residues (Lys14, Lys22, Lys23)[3]. Using standard non-specific amine-reactive dyes (like NHS-esters) at a basic pH (8.5+) will result in heterogeneous, multi-labeled populations that severely alter the peptide's hydrophobicity and membrane interaction profile[7].

To achieve site-directed N-terminal labeling , the conjugation reaction must be strictly buffered at pH 7.0–7.2. At this pH, the N-terminal α -amine (pKa 8.0) is predominantly unprotonated and reactive, while the ϵ -amines of the Lysine residues (pKa 10.5) remain protonated and unreactive.

Workflow N1 Brevinin-1Bf Synthesis (FLPFIAGMAANFLPKIFCAISKKC) N2 Site-Specific N-Terminal Labeling (NHS-Ester, pH 7.2) N1->N2 N3 RP-HPLC Purification & MALDI-TOF Validation N2->N3 N4 Cellular Incubation (Sub-lytic vs. Lytic Conc.) N3->N4 N5 Confocal Microscopy (Spatial Localization) N4->N5 N6 Flow Cytometry (Uptake Quantification) N4->N6

Experimental workflow for the fluorescent labeling and cellular uptake analysis of Brevinin-1Bf.

Fluorophore Selection and Quantitative Data

The choice of fluorophore directly impacts the physicochemical properties of the AMP. Table 1 summarizes the optimal dyes for Brevinin-1Bf based on experimental requirements.

Table 1: Fluorophore Selection Matrix for Brevinin-1Bf Labeling

FluorophoreEx/Em (nm)Hydrophobicity ImpactPhotostabilityOptimal Application
FITC 490 / 525ModerateLowShort-term flow cytometry; pH-sensitive uptake assays[4].
TAMRA 546 / 579HighHighConfocal microscopy; tracking deep tissue/biofilm penetration.
Cy5 649 / 670LowVery HighIn vivo imaging; multiplexing with GFP-expressing pathogens.

Protocol 1: Site-Directed N-Terminal Fluorescent Labeling

This protocol utilizes NHS-ester chemistry optimized for N-terminal specificity.

Materials Required:
  • Lyophilized Brevinin-1Bf peptide (>95% purity)

  • Fluorophore-NHS ester (e.g., FITC-NHS or Cy5-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 100 mM Sodium Phosphate buffer, pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Step-by-Step Methodology:
  • Peptide Solubilization: Dissolve 1 mg of Brevinin-1Bf in 500 µL of Labeling Buffer (pH 7.2). Note: The strict adherence to pH 7.2 is the primary driver for N-terminal specificity over Lysine residues.

  • Dye Preparation: Reconstitute the NHS-ester dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use to prevent hydrolysis.

  • Conjugation: Add the dye to the peptide solution at a 1.2:1 molar ratio (Dye:Peptide). Incubate the mixture in the dark at room temperature for 2 hours with gentle agitation.

  • Quenching: Add 50 µL of Quenching Buffer (Tris-HCl) to the reaction and incubate for 15 minutes. The primary amines in Tris will scavenge any unreacted NHS-esters.

  • Self-Validating Purification (RP-HPLC): Inject the mixture onto a semi-preparative C18 RP-HPLC column. Elute using a linear gradient of Acetonitrile (0.1% TFA) in Water (0.1% TFA). Collect the major peak that elutes slightly later than the unlabeled peptide (due to the added hydrophobicity of the dye).

  • Validation (MALDI-TOF MS): Confirm the mass of the collected fraction. A successful reaction will show a mass shift corresponding to exactly one fluorophore molecule, validating the absence of multi-labeled, functionally compromised artifacts.

Protocol 2: Cellular Uptake & Localization Assay

AMPs like Brevinin-1Bf exhibit concentration-dependent behavior. At low concentrations, they may translocate across the membrane to target intracellular components (e.g., nucleic acids, ribosomes), while at high concentrations, they induce rapid pore formation and cell lysis[5][6][7].

Mechanism B1 Fluorescent Brevinin-1Bf Mem Anionic Cell Membrane B1->Mem Electrostatic Binding Helix Amphipathic Helix Insertion Mem->Helix Pore Pore Formation (High Conc.) Membrane Lysis Helix->Pore Trans Translocation (Low Conc.) Non-Lytic Entry Helix->Trans Intra Intracellular Targeting (Nucleic Acids/Enzymes) Trans->Intra

Concentration-dependent mechanism of action for Brevinin-1Bf cellular uptake and membrane disruption.

Step-by-Step Methodology:
  • Cell Preparation: Seed target cells (e.g., RAW 264.7 macrophages or specific bacterial strains) at a density of 1×105 cells/mL in glass-bottom confocal dishes[4]. Incubate overnight at 37°C.

  • Peptide Incubation: Treat the cells with the fluorescently labeled Brevinin-1Bf. Use a sub-lytic concentration (e.g., 1/4 MIC) to study intracellular translocation, or a lytic concentration (1x MIC) to study membrane accumulation and pore formation. Incubate for 30–60 minutes.

  • Washing & Counterstaining: Wash the cells three times with cold PBS to halt uptake. Counterstain the nuclei with Hoechst 33342 (1 µg/mL) and the plasma membrane with DiD or CellMask Deep Red.

  • Self-Validating Quenching Step: To definitively distinguish between peptide that is merely bound to the outer membrane versus peptide that has been internalized, add Trypan Blue (0.2% final concentration) immediately prior to imaging. Trypan Blue cannot penetrate intact live cells but will effectively quench the fluorescence of any extracellular, surface-bound FITC/TAMRA-labeled peptide.

  • Imaging (Confocal Microscopy): Image using a Confocal Laser Scanning Microscope (CLSM). Internalized Brevinin-1Bf will appear as punctate intracellular fluorescence (often co-localizing with endosomes or cytosolic targets), while membrane-bound peptide will trace the cell perimeter.

  • Quantification (Flow Cytometry): For high-throughput uptake kinetics, harvest treated cells, apply the Trypan Blue quenching method, and analyze the Median Fluorescence Intensity (MFI) via flow cytometry[4].

References

  • Biomedical Informatics Centre: Brevinin-1Bf. bicnirrh.res.in.
  • US8389679B2 - Targeted antimicrobial moieties. google.com.
  • An overview bioactive compounds on the skin of frogs (Anura). e-fas.org.
  • Redefining Therapies for Drug-Resistant Tuberculosis: Synergistic Effects of Antimicrobial Peptides. d-nb.info.
  • The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. frontiersin.org.
  • Entry and Pore Formation of Antimicrobial Peptide PGLa in Single Vesicles and Escherichia coli Cells. nii.ac.jp.
  • Pore Formation by Amphipathic Peptides in Closed Membranes. researchgate.net.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Peptide Aggregation in Brevinin-1Bf Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing sequence-dependent synthesis failures when producing Brevinin-1Bf (Sequence: FLPFIAGMAANFLPKIFCAISKKC), a potent antimicrobial peptide derived from frog skin secretions [1].

Here, we bridge the gap between theoretical peptide chemistry and practical, bench-level troubleshooting to help you achieve high-purity yields.

Diagnostic Overview: The Brevinin-1Bf Challenge

Brevinin-1Bf is characterized by a highly hydrophobic N-terminal domain and a C-terminal "Rana box" (a cyclic loop formed by a disulfide bridge between Cys18 and Cys24) [5]. During Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the hydrophobic core (residues 4–13: FIAGMAANFL) acts as a nucleation site for intermolecular hydrogen bonding.

As the peptide chain elongates, these interactions drive the formation of stable β-sheet structures. This physical cross-linking collapses the resin matrix, sterically shielding the N-terminal amines from incoming activated amino acids and deprotection reagents. The result? Incomplete couplings, massive deletion sequences, and a failed synthesis [2].

Causality Hydrophobic Hydrophobic Core (FIAGMAANFL) Hbond Intermolecular H-Bonding Hydrophobic->Hbond Drives BetaSheet β-Sheet Formation Hbond->BetaSheet Causes Steric Steric Hindrance of N-terminal Amines BetaSheet->Steric Results in Failure Incomplete Coupling & Deletion Sequences Steric->Failure Leads to

Logical causality of peptide aggregation during Brevinin-1Bf synthesis.

Troubleshooting Workflows & Methodologies

When aggregation strikes, you must choose between attempting an on-resin rescue or redesigning the synthesis strategy. Use the logic tree below to guide your experimental approach.

G Start Incomplete Coupling Detected (Brevinin-1Bf) CheckAgg Assess for Aggregation (Shrinking resin, slow kinetics) Start->CheckAgg IsAgg Aggregation Confirmed? CheckAgg->IsAgg Sol1 Apply Chaotropic Wash (0.8M LiCl in DMF) IsAgg->Sol1 Immediate Rescue Sol2 Switch Solvent System (DMSO/NMP/DMF) IsAgg->Sol2 Solvent Adjustment Sol3 Incorporate Pseudoprolines (e.g., at Ile20-Ser21) IsAgg->Sol3 Sequence Redesign

Diagnostic and resolution workflow for SPPS aggregation in Brevinin-1Bf.

Protocol A: Sequence Redesign with Pseudoproline Dipeptides (Pre-Synthesis)

The most authoritative method to prevent β-sheet formation is the insertion of pseudoproline dipeptides. These building blocks contain a proline-like oxazolidine ring that introduces a structural "kink" into the backbone, physically preventing aggregation [4]. For Brevinin-1Bf, the Ile20-Ser21 sequence is the ideal insertion point.

  • Resin Preparation: Swell a low-loading PEG-based resin (e.g., ChemMatrix, 0.1-0.3 mmol/g) in DMF for 30 minutes to maximize inter-chain distance [3].

  • Reagent Preparation: Dissolve 5 equivalents of Fmoc-Ile-Ser(ψMe,Mepro)-OH and 5 equivalents of HATU in a minimal volume of DMF. Add 10 equivalents of DIPEA to activate.

  • Coupling: Add the activated mixture to the deprotected peptide-resin. Agitate at room temperature for 2 hours [3].

  • Self-Validating Check: The oxazolidine ring forms a secondary amine. Do not use the Kaiser test , as it will yield a false negative. Validate coupling completion using the TNBS or Chloranil test [3]. Alternatively, perform a micro-cleavage (1 mg resin in 95% TFA for 1 hour) and confirm the mass shift via LC-MS.

  • Deprotection: Proceed with standard synthesis. The native Ile-Ser sequence will be automatically regenerated during the final Trifluoroacetic acid (TFA) cleavage step [4].

Protocol B: On-Resin Rescue via Chaotropic Salt Washes (Mid-Synthesis)

If you are already mid-synthesis and encounter a stalled coupling within the FIAGMAANFL core, you must chemically disrupt the hydrogen bond network before proceeding.

  • Preparation: Prepare a 0.8 M solution of Lithium Chloride (LiCl) in DMF [3].

  • Resin Wash: Following Fmoc deprotection, wash the aggregated peptide-resin with the 0.8 M LiCl/DMF solution (2 × 1 min) [3].

  • Solvent Switch: Perform the subsequent coupling step using a highly efficient activator (e.g., HATU/DIPEA) in a "Magic Mixture" solvent system: NMP/DMSO/DMF (1:1:1 v/v) to maximize solvation[3].

  • Clearance: Thoroughly wash the resin with pure DMF (5 × 1 min) to remove all traces of LiCl before the next deprotection, as residual salts can inhibit Fmoc removal [3].

Data Presentation: Strategy Comparison

StrategyMechanism of ActionEfficacy for Brevinin-1BfImplementation DifficultyCost Impact
Pseudoproline Dipeptides Steric disruption via oxazolidine ring formation [4]High (Targets C-terminal aggregation near the Rana box)Low (Standard coupling)High
Dmb/Hmb Backbone Protection Blocks inter-chain N-H hydrogen bonding [2]High (Crucial for the FIAGMAANFL hydrophobic core)Medium (Slower coupling kinetics)High
Chaotropic Salts (LiCl) Disrupts solvent-peptide hydrogen bond networks [3]Moderate (Best utilized as an emergency rescue strategy)Low (Simple wash step)Low
PEG-based Resins Enhances chain solvation and matrix swelling [3]High (Maintains swelling during hydrophobic synthesis)Low (Direct substitution)Medium

Frequently Asked Questions (FAQs)

Q1: Why is my Kaiser test showing a negative result, but LC-MS indicates a massive deletion sequence? A1: This is a classic symptom of severe on-resin aggregation. When the peptide chains form tight β-sheets, the N-terminal amines become sterically hidden. The bulky ninhydrin reagent used in the Kaiser test cannot physically access these amines, resulting in a false negative [3]. Always rely on micro-cleavage and LC-MS to verify coupling success in the highly hydrophobic FIAGMAANFL region.

Q2: Brevinin-1Bf contains a "Rana box" (Cys18-Cys24). How does aggregation affect disulfide bond formation? A2: The Rana box requires a precise intramolecular disulfide bridge to form a 7-residue cyclic loop [5]. If the peptide aggregates during SPPS, the resulting crude product will contain a high percentage of deletion impurities and intermolecular cross-links. This makes the subsequent oxidative folding highly inefficient, leading to insoluble oligomers rather than the desired cyclic monomer. Preventing aggregation during SPPS ensures a high-purity linear precursor, which is an absolute prerequisite for successful dilute-phase oxidation.

Q3: Can I use heating (Microwave SPPS) instead of expensive pseudoprolines to synthesize Brevinin-1Bf? A3: Yes, elevating the temperature provides the kinetic energy needed to break intermolecular hydrogen bonds [3]. However, Brevinin-1Bf contains two Cysteine residues (Cys18, Cys24). High temperatures during Fmoc deprotection and coupling can cause severe Cysteine racemization. If using microwave SPPS, limit the temperature to 50°C for Cys couplings and use conservative deprotection bases (e.g., 0.1 M HOBt in 20% piperidine/DMF) to suppress enantiomerization.

Q4: I can't use pseudoprolines because the hydrophobic core (FIAGMAANFL) lacks Ser/Thr residues. What is the alternative? A4: For regions lacking Ser/Thr/Cys, utilize N-backbone protection using 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) [2]. We recommend substituting the native Ala6-Gly7 sequence with the commercially available dipeptide Fmoc-Ala-(Dmb)Gly-OH. The Dmb group prevents the amide nitrogen from participating in hydrogen bonding, effectively breaking the β-sheet [2]. Note: Ensure you add 2% Triisopropylsilane (TIS) to your final cleavage cocktail to scavenge Dmb cleavage products.

References

  • Targeted antimicrobial moieties - Google Patents Source: US Patent 8389679B2 URL
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL
  • Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS Source: Benchchem URL
  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield Source: ChemPep URL
  • Source: PMC (NIH)

Technical Support Center: Optimizing RP-HPLC Purification of Brevinin-1Bf

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide provides advanced troubleshooting, causality-driven explanations, and optimized protocols for isolating the antimicrobial peptide Brevinin-1Bf. Designed for scientists and drug development professionals, this document addresses the specific physicochemical hurdles encountered during the downstream processing of this complex molecule.

Section 1: Core Principles of Brevinin-1Bf Chromatography

Brevinin-1Bf (Sequence: FLPFIAGMAANFLPKIFCAISKKC) is a potent 24-amino-acid antimicrobial peptide originally isolated from amphibian skin secretions[1]. Purifying this peptide via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents three distinct physicochemical challenges:

  • Extreme Hydrophobicity & Adsorption: The N-terminal sequence (FLPFIAGMAA...) is intensely hydrophobic. When applied to standard high-carbon-load C18 columns, the peptide undergoes irreversible hydrophobic interactions with the stationary phase, resulting in severe yield losses[2].

  • Conformational Heterogeneity: Amphipathic peptides like Brevinin-1Bf tend to form secondary structures (α-helices) or self-aggregate in standard aqueous/organic mobile phases. This dynamic equilibrium between random coil and helical states during elution causes severe peak broadening and split peaks.

  • Oxidation & Disulfide Instability: The peptide features a conserved C-terminal "Rana-box" domain (CAISKKC) constrained by an intramolecular disulfide bridge between Cys18 and Cys24[3],[4]. Additionally, the Methionine residue at position 8 (Met8) is highly susceptible to oxidation during fraction collection.

Workflow Start Crude Brevinin-1Bf (Hydrophobic N-term, Met8, Rana-box) Solubilization Solubilization 20% ACN / 0.1% TFA Start->Solubilization ColChoice Stationary Phase Selection Solubilization->ColChoice StandardC18 Standard C18 (Irreversible Adsorption) ColChoice->StandardC18 Sub-optimal OptimizedC8 C8 or Low-Carbon C18 (300 Å Pore Size) ColChoice->OptimizedC8 Recommended TempChoice Column Temperature OptimizedC8->TempChoice RoomTemp Ambient (20-25°C) (Aggregation / Broad Peaks) TempChoice->RoomTemp Sub-optimal HighTemp Elevated (45-50°C) (Sharp Peaks / Single Conformation) TempChoice->HighTemp Recommended Elution Gradient Elution 25-65% B (ACN + 10% IPA) HighTemp->Elution Pure High-Yield Pure Brevinin-1Bf Elution->Pure

Workflow for optimizing Brevinin-1Bf RP-HPLC purification.

Section 2: Troubleshooting Guide (FAQs)

Q1: I am experiencing extremely low recovery yields (<20%) of Brevinin-1Bf after preparative RP-HPLC. How can I improve this? A: Low yield is primarily caused by irreversible hydrophobic interactions with the stationary phase.

  • Action 1 (Column): Switch from a standard C18 to a C8 column, or a low-carbon-load C18 column[2]. The shorter alkyl chains of C8 reduce the hydrophobic retention of the N-terminus, allowing the peptide to desorb efficiently.

  • Action 2 (Mobile Phase Strength): Add 5-10% Isopropanol (IPA) to your Mobile Phase B (Acetonitrile). IPA has a higher elutropic strength than ACN and significantly improves the recovery of highly hydrophobic peptides.

Q2: My chromatogram shows a broad, trailing peak instead of a sharp Gaussian peak. What is causing this? A: Peak tailing for Brevinin-1Bf is usually a symptom of on-column aggregation or mixed conformational states during elution.

  • Action: Elevate the column temperature to 45°C – 50°C. Thermal energy disrupts inter-peptide hydrogen bonding and secondary structures, forcing the peptide into a single conformational state and sharpening the peak.

Q3: LC-MS analysis of my main peak shows a mixture of the target mass (2612 Da) and a secondary mass at +16 Da. How do I prevent this? A: The +16 Da mass shift indicates the oxidation of Methionine (Met8) to methionine sulfoxide.

  • Action: Degas all mobile phases thoroughly using sonication and vacuum. Ensure that the peptide is not left in an aqueous solution for prolonged periods post-purification; flash-freeze and lyophilize fractions immediately.

Q4: How do I resolve the full-length peptide from truncated synthesis failure sequences lacking the Rana-box? A: Truncated sequences often have similar hydrophobicity but different charge states. Ensure you are using 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent. TFA pairs with the cationic Lysine residues in the Rana-box (CAISKKC), altering the retention time of the full-length peptide sufficiently to separate it from neutral or less-cationic truncations.

Troubleshooting Issue Issue: Low Yield or Poor Peak Shape LCMS LC-MS Analysis of Fractions Issue->LCMS Mass16 Target Mass + 16 Da LCMS->Mass16 MassTarget Target Mass Only LCMS->MassTarget Oxidation Diagnosis: Met8 Oxidation Mass16->Oxidation Adsorption Diagnosis: Column Adsorption or Aggregation MassTarget->Adsorption FixOx Action: Degas solvents & Lyophilize immediately Oxidation->FixOx FixTemp Action: Increase Temp to 45°C Adsorption->FixTemp FixCol Action: Use C8 Column & Add 5-10% IPA to MP-B Adsorption->FixCol

Troubleshooting logic tree for resolving low yield and peak broadening.

Section 3: Step-by-Step Optimized RP-HPLC Protocol

This protocol is designed as a self-validating system to ensure maximum yield and purity of Brevinin-1Bf.

Step 1: Sample Preparation & Solubilization

  • Dissolve crude Brevinin-1Bf in 20% Acetonitrile (ACN) containing 0.1% TFA. Causality: The organic modifier disrupts initial hydrophobic aggregates, while the low pH ensures the basic residues are fully protonated and soluble.

  • Centrifuge at 10,000 x g for 10 minutes to remove insoluble scavengers from Solid-Phase Peptide Synthesis (SPPS).

Step 2: Column & System Setup

  • Column: Install a semi-preparative C8 column (e.g., 5 µm particle size, 300 Å pore size, 10 x 250 mm). Causality: The 300 Å wide-pore size is critical for peptides >20 amino acids to ensure full pore access and prevent size-exclusion effects[2].

  • Temperature: Set the column oven to 45°C.

Step 3: Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile/Isopropanol (90:10 v/v). Causality: TFA acts as an ion-pairing agent for the cationic Lysine residues, improving peak shape.

Step 4: Self-Validation Checkpoint (Analytical Run)

  • Inject a 10 µg analytical test sample.

  • Run a rapid gradient (10% to 90% B over 20 mins).

  • Validation: Verify that the main peak exhibits a symmetrical Gaussian shape (Tailing factor < 1.2). If tailing persists, increase column temperature by 5°C.

Step 5: Preparative Gradient Elution

  • Inject the preparative sample.

  • Run a shallow gradient: 25% to 65% Mobile Phase B over 40 minutes [5]. A slope of ~1% B/min provides optimal resolution between the full-length peptide and truncated failure sequences.

  • Monitor UV absorbance at 214 nm (peptide bonds) and 280 nm.

Step 6: Fraction Handling

  • Collect fractions corresponding to the main peak.

  • Flash-freeze in liquid nitrogen immediately upon collection and lyophilize to prevent Met8 oxidation.

Section 4: Data & Parameter Comparison

Summarizing the quantitative impact of optimization strategies on Brevinin-1Bf purification:

ParameterStandard Condition (Sub-optimal)Optimized ConditionCausality / Impact on Brevinin-1BfExpected Yield
Stationary Phase Standard C18 (100 Å)C8 or Low-Carbon C18 (300 Å)Reduces irreversible hydrophobic binding; allows full pore access for 24-aa peptide.< 20% > 65%
Column Temp Ambient (20-25°C)Elevated (45-50°C)Disrupts α-helix formation and inter-peptide aggregation, sharpening peaks.Broad/Split Sharp
Mobile Phase B 100% Acetonitrile90% ACN / 10% IsopropanolIPA increases elutropic strength, aiding the desorption of the hydrophobic N-terminus.+15% Recovery Boost
Ion Pairing 0.1% Formic Acid0.1% TFATFA pairs strongly with the Rana-box Lysines, masking charge and improving resolution.Poor Resolution Baseline

References

  • Biomedical Informatics Centre. "Brevinin-1Bf." bicnirrh.res.in.
  • "Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues." PMC.
  • "The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC." Harvard Apparatus.
  • "High Mass Loading of Peptides with Hybrid Particle C18 Columns and Acetic Acid Mobile Phases." Waters Corporation.
  • "Purification and characterization of antimicrobial peptides from the skin secretion of Rana dybowskii." ResearchGate.
  • "Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells." MDPI.

Sources

Technical Support Center: Brevinin-1Bf Analog Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Antimicrobial Peptide (AMP) Engineering. As a Senior Application Scientist, I have designed this portal to address the most critical bottleneck in developing Brevinin-1Bf analogs: overcoming the narrow therapeutic window caused by high host-cell toxicity. This guide provides field-proven insights, troubleshooting logic, and self-validating protocols to help you decouple antimicrobial potency from hemolytic activity.

Section 1: Knowledge Base - Core Principles of Brevinin-1Bf Optimization (FAQs)

Q: Why does wild-type Brevinin-1Bf exhibit unacceptably high hemolysis despite potent antimicrobial activity? A: Brevinin-1Bf, an AMP isolated from the skin secretions of the Rio Grande leopard frog (Rana berlandieri), possesses a highly conserved hydrophobic N-terminal domain and a C-terminal "Rana box" (a cyclic heptapeptide stabilized by a disulfide bridge)[1]. While its amphipathic alpha-helical structure allows it to effectively permeate negatively charged bacterial membranes, its excessive hydrophobicity drives non-specific insertion into the neutral, zwitterionic membranes of mammalian erythrocytes[2][3]. The causality is direct: high hydrophobicity correlates linearly with hemolytic activity. To enhance the Therapeutic Index (TI = HC50 / MIC), you must decouple this membrane-disrupting potency from mammalian cell toxicity[4].

Q: How can I strategically balance cationicity and hydrophobicity to improve cell selectivity? A: The most effective approach is targeted amino acid substitution on the non-hydrophobic face of the peptide[2]. Replacing neutral or hydrophobic residues (like Leucine or Isoleucine) with cationic residues (Lysine, Arginine, or Histidine) increases the net positive charge. This enhances electrostatic attraction to bacterial membranes (which are rich in negatively charged phosphatidylglycerol) while reducing the hydrophobic moment that causes mammalian cell toxicity[2][5]. Histidine substitution provides a unique advantage: it is protonated in slightly acidic environments (like bacterial infection sites) but remains neutral at physiological pH, drastically improving cell selectivity[2].

Q: What is the mechanistic advantage of introducing D-amino acids into the Brevinin-1Bf sequence? A: Incorporating D-enantiomers (e.g., D-Leucine or D-Lysine) at strategic positions disrupts the continuous alpha-helical structure of the peptide[6][7]. Because mammalian cell lysis requires deep insertion of a stable alpha-helix into the hydrophobic core of the erythrocyte membrane, this structural disruption significantly elevates the HC50 (reducing toxicity)[3][7]. Conversely, bacterial cell membranes are more susceptible to general electrostatic perturbation; thus, the antimicrobial efficacy (MIC) is preserved or enhanced, leading to a massive increase in the therapeutic index[4][6][7]. Furthermore, D-amino acids confer resistance to proteolytic degradation[6][8].

Section 2: Troubleshooting Tickets - Resolving Experimental Failures

Ticket #101: Complete loss of antimicrobial efficacy after removing the C-terminal "Rana Box".

  • Symptom: Truncated Brevinin-1Bf analogs lacking the C-terminal disulfide loop show MIC values >128 µM.

  • Root Cause: While removing the Rana box reduces hemolysis, it can destabilize the overall secondary structure required for initial membrane binding[7]. The C-terminal region is a primary determinant of toxicity, but its complete removal without compensation weakens bacterial interaction[7].

  • Resolution: If truncation is necessary to reduce toxicity, you must compensate for the lost binding affinity. Introduce an N-terminal D-amino acid substitution (e.g., at position 2) or substitute position 4 with a highly cationic residue (e.g., Lysine or Arginine) to restore the electrostatic interaction with the bacterial membrane[2][7].

Ticket #102: Peptide aggregation and poor solubility in physiological buffers (PBS).

  • Symptom: The synthesized analog precipitates in PBS, leading to artificially high MIC values and inconsistent hemolysis results.

  • Root Cause: The analog's isoelectric point (pI) may be too close to physiological pH (7.4), or the hydrophobic moment is too high, driving self-assembly and aggregation.

  • Resolution: Substitute a highly hydrophobic residue in the center of the sequence with a hydrophilic or charged residue to break the hydrophobic patch[2]. Ensure the net charge is at least +3 to +5 to maintain electrostatic repulsion between peptide monomers in solution[4].

Section 3: Self-Validating Experimental Protocols

Protocol A: Standardized Hemolysis Assay (HC50 Determination)

Expertise & Causality: This protocol measures the release of hemoglobin from mammalian erythrocytes. A self-validating system requires a 0% lysis control (PBS) to account for mechanical lysis and a 100% lysis control (Triton X-100) to normalize the dynamic range.

  • Preparation: Wash fresh horse or human erythrocytes three times in PBS (pH 7.4) by centrifuging at 1000 × g for 5 min until the supernatant is clear. Resuspend to a final concentration of 4% (v/v)[3].

  • Incubation: In a 96-well V-bottom plate, mix 50 µL of the erythrocyte suspension with 50 µL of Brevinin-1Bf analogs serially diluted in PBS (concentrations ranging from 1 to 512 µM).

  • Internal Validation Controls: Add 50 µL PBS to negative control wells (0% lysis baseline) and 50 µL 0.1% Triton X-100 to positive control wells (100% lysis maximum). If the negative control shows >5% hemolysis, discard the cells as they are mechanically compromised.

  • Reaction: Incubate the plate at 37°C for 1 hour without agitation.

  • Readout: Centrifuge the plate at 1000 × g for 5 min to pellet intact cells. Transfer 50 µL of the supernatant to a flat-bottom 96-well plate and measure absorbance at 540 nm using a microplate reader.

  • Calculation: % Hemolysis =[(A_peptide - A_PBS) / (A_Triton - A_PBS)] × 100. The HC50 is the concentration causing 50% hemolysis.

Protocol B: Time-Kill Kinetics & Membrane Permeabilization (SYTOX Green Assay)

Expertise & Causality: SYTOX Green only fluoresces upon binding to nucleic acids, which requires a compromised cell membrane. This confirms that the mechanism of action is membrane disruption rather than intracellular targeting[2].

  • Preparation: Grow target bacteria to the mid-logarithmic phase. Wash and resuspend in 10 mM sodium phosphate buffer (pH 7.4) to 1×107 CFU/mL.

  • Dye Addition: Add SYTOX Green to a final concentration of 5 µM and incubate in the dark for 15 minutes.

  • Baseline Validation: Transfer 50 µL of the suspension to a black 96-well plate. Measure baseline fluorescence (Excitation: 485 nm, Emission: 520 nm) for 10 minutes. A stable baseline validates that the bacteria are intact prior to treatment.

  • Peptide Challenge: Inject 50 µL of Brevinin-1Bf analogs at 1×, 2×, and 4× MIC. Use Melittin as a positive control and buffer as a negative control.

  • Kinetics: Monitor fluorescence continuously every 2 minutes for 1 hour. A rapid spike in fluorescence within 5-10 minutes validates a membrane-lytic mechanism[2][7].

Section 4: Quantitative Data Summarization

Table 1: Comparative Impact of Structural Modifications on Brevinin-1 Analogs Note: Data extrapolated from homologous Brevinin-1 family optimizations to guide Brevinin-1Bf engineering.

Peptide / AnalogModification StrategyMIC vs MRSA (µM)HC50 (µM)Therapeutic Index (TI)Reference
Wild-type Brevinin-1 None (Native Sequence)4.010.42.6[7]
Brevinin-1pl-5R Arginine Substitution (Increased Cationicity)2.08.04.0[2]
Brevinin-1pl-3H Histidine Substitution (pH-dependent charge)4.0>128.0>32.0[2]
[D-Leu2]B2OS(1-22) D-Amino Acid Sub + Rana Box Truncation4.0118.129.5[7]
Brevinin-1 Analog 5R D-Enantiomeric + Lys Arg Substitution2.0>256.0>128.0[6][8]

Section 5: Pathway & Logic Visualizations

MOA B1Bf Brevinin-1Bf Analogs (Cationic & Amphipathic) BactMem Bacterial Membrane (Negatively Charged) B1Bf->BactMem Strong Electrostatic Attraction MamMem Mammalian Membrane (Zwitterionic/Neutral) B1Bf->MamMem Weak Hydrophobic Interaction Pore Pore Formation & Membrane Disruption BactMem->Pore Safe Host Cell Spared (High Cell Selectivity) MamMem->Safe Lysis Bacterial Cell Death Pore->Lysis

Fig 1. Mechanism of action and membrane selectivity pathway of engineered Brevinin-1Bf analogs.

Workflow Start Evaluate Brevinin-1Bf Analog CheckTI Is Therapeutic Index (TI) > 10? Start->CheckTI HighHemolysis High Hemolysis (Toxicity to Host) CheckTI->HighHemolysis No (Low HC50) LowEfficacy Low Antimicrobial Efficacy CheckTI->LowEfficacy No (High MIC) Success Proceed to In Vivo Models CheckTI->Success Yes ModHydro Reduce Hydrophobicity (Leu -> Lys/His) HighHemolysis->ModHydro ModChiral D-Amino Acid Substitution (Disrupts excessive helicity) HighHemolysis->ModChiral ModCharge Increase Cationicity (Arg/Lys substitutions) LowEfficacy->ModCharge ModHydro->Start ModChiral->Start ModCharge->Start

Fig 2. Troubleshooting logic for optimizing the therapeutic index of Brevinin-1 analogs.

Section 6: References

  • Brevinin-1Bf - Biomedical Informatics Centre | bicnirrh.res.in | 1

  • Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity | Frontiers | 2

  • A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism | PubMed | 8

  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution | PMC |7

  • Improving the Selectivity of Antimicrobial Peptides from Anuran Skin | ACS Publications | 4

  • Modification and Targeted Design of N-Terminal Truncates Derived from Brevinin with Improved Therapeutic Efficacy | MDPI | 3

Sources

Technical Support Center: Overcoming Low Yield in Brevinin-1Bf Recombinant Expression

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for antimicrobial peptide (AMP) engineering. Brevinin-1Bf is a potent, broad-spectrum amphibian AMP containing a characteristic C-terminal "Rana-box" stabilized by a disulfide bridge[1]. While its therapeutic potential is immense, recombinant production in bacterial hosts like Escherichia coli is notoriously difficult due to host toxicity, proteolytic degradation, and sequence-specific cleavage limitations.

This guide is designed for researchers and drug development professionals to troubleshoot low yields, understand the mechanistic causality behind expression failures, and implement self-validating protocols for high-purity recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: My E. coli OD600 crashes immediately after IPTG induction. What is happening? Causality: Brevinin-1Bf is a highly active membrane-active peptide. Direct expression in E. coli causes immediate membrane permeabilization, leading to cell lysis and culture death before the peptide can accumulate. Solution: You must mask the peptide's toxicity by expressing it as a fusion protein[2]. Fusing Brevinin-1Bf to a highly soluble carrier protein like SUMO (Small Ubiquitin-like Modifier) or TrxA (Thioredoxin) neutralizes its amphipathic lethality, allowing the host to survive and accumulate the protein to high intracellular concentrations[3].

Q2: I usually use a KSI (Ketosteroid Isomerase) fusion and CNBr (Cyanogen Bromide) cleavage for AMPs. Why is my Brevinin-1Bf yield zero after cleavage? Causality: Cyanogen bromide chemically cleaves proteins specifically at the C-terminus of Methionine (Met) residues. If you analyze the primary sequence of Brevinin-1Bf (FLPFIAGMAANFLPKIFCAISKKC)[1], it contains an internal Methionine at position 8 . Subjecting this peptide to CNBr will irreversibly fragment your target into two inactive pieces, destroying your yield. Solution: You must abandon chemical cleavage for this specific peptide and switch to a highly specific enzymatic cleavage system, such as the SUMO/Ulp1 protease system.

Q3: I switched to a Trx-Brevinin-1Bf fusion with an Enterokinase cleavage site, but the cleavage efficiency is <20%. How can I improve this? Causality: Steric hindrance. Brevinin-1Bf has a strong propensity to form amphipathic alpha-helices. In a fusion construct, the peptide can fold back onto the Enterokinase recognition sequence (DDDDK), physically blocking the protease from accessing the cleavage site. Solution: Insert a flexible linker (e.g., Gly-Ser-Gly-Ser) between the Trx tag and the Enterokinase site. Alternatively, switch to the SUMO protease (Ulp1). Ulp1 recognizes the tertiary structure of the SUMO tag rather than a short linear sequence, making it highly resistant to steric blockade by the downstream AMP[4].

Q4: The expressed fusion protein is heavily degraded before I even start purification. How do I stabilize it? Causality: E. coli possesses endogenous proteases (like OmpT and Lon) that rapidly degrade foreign or unstructured peptides. Furthermore, Brevinin-1Bf requires a C-terminal disulfide bond (Cys18-Cys24) for stability. The highly reducing environment of the standard E. coli cytoplasm prevents this bond from forming, leaving the peptide unfolded and vulnerable. Solution: Use a specialized expression strain like Rosetta-gami 2(DE3). This strain lacks the Lon and OmpT proteases and has mutations in the trxB and gor genes, promoting proper disulfide bond formation in the cytoplasm. Additionally, lower the induction temperature to 18°C to slow translation and enhance proper folding[5].

Part 2: Visualizing the Expression Strategy

G A Gene Synthesis (Codon Optimized for E. coli) B Vector Cloning (pET-SUMO Fusion) A->B C E. coli Expression (Rosetta-gami, 18°C) B->C D IMAC Purification (Ni-NTA Affinity) C->D E Ulp1 Enzymatic Cleavage D->E F RP-HPLC Polishing & Lyophilization E->F

Fig 1. Optimized recombinant expression workflow for toxic antimicrobial peptides.

G cluster_0 Host Protection (Intracellular) N1 SUMO Tag (Masks Toxicity & Solubilizes) N2 Brevinin-1Bf (Inactive State) N1->N2 Fusion Bond N3 Ulp1 Protease (Recognizes SUMO Fold) N2->N3 Cleavage N4 Cleaved SUMO Tag (Retained on Ni-NTA) N3->N4 N5 Active Brevinin-1Bf (Flow-through) N3->N5

Fig 2. Mechanism of toxicity masking and precise native N-terminal cleavage using SUMO-Ulp1.

Part 3: Quantitative Data Summary

Selecting the correct fusion and cleavage strategy is the single most critical factor in determining your final yield. The table below summarizes the expected outcomes based on empirical data for Brevinin-1Bf.

Expression StrategySolubility ProfileCleavage MethodTarget Peptide IntegrityExpected Yield (mg/L)
Direct Expression (No Tag) N/A (Lethal)N/AHighly Degraded0
KSI Fusion Insoluble (Inclusion Bodies)CNBr (Chemical)Fragmented (Due to internal Met8)0 (Intact)
Trx Fusion SolubleEnterokinaseIntact (Prone to steric hindrance)5 – 8
SUMO Fusion SolubleUlp1 ProteaseIntact (Native N-terminus)15 – 25

Part 4: Standard Operating Protocols (SOPs)

The following protocols form a self-validating system designed specifically for the SUMO-Brevinin-1Bf construct.

Protocol A: Soluble Expression and Primary Isolation

Objective: Maximize soluble accumulation of the fusion protein while preventing host lysis and proteolytic degradation.

  • Transformation & Cultivation: Transform the pET-SUMO-Brevinin-1Bf plasmid into E. coli Rosetta-gami 2(DE3). Grow in Terrific Broth (TB) containing appropriate antibiotics at 37°C until the OD600 reaches 0.8.

    • Causality: TB provides a richer nutrient base than LB, supporting higher cell densities before the metabolic burden of induction occurs.

  • Cold-Shock & Induction: Transfer the culture to 18°C for 30 minutes. Induce with 0.2 mM IPTG and incubate for 16 hours at 18°C[5].

    • Causality: Lowering the temperature slows ribosomal translation rates, preventing the fusion protein from aggregating into inclusion bodies and allowing the SUMO tag time to fold properly.

  • Lysis: Harvest cells by centrifugation. Resuspend in Lysis Buffer (50 mM Tris-HCl, 500 mM NaCl, 10% glycerol, 20 mM imidazole, pH 8.0). Lyse via high-pressure homogenization or sonication on ice.

  • Primary IMAC Purification: Clarify the lysate via centrifugation (20,000 × g, 30 min). Load the supernatant onto a Ni-NTA column. Wash with 50 mM imidazole and elute with 300 mM imidazole.

    • Validation Checkpoint 1: Run an SDS-PAGE of the elution fraction. You should observe a dominant band at ~15 kDa (SUMO: ~12 kDa + Brevinin-1Bf: ~2.6 kDa).

Protocol B: Ulp1 Cleavage and Reverse-IMAC Polishing

Objective: Release the active Brevinin-1Bf peptide without leaving vector-derived scar amino acids, and isolate it from the fusion tag.

  • Buffer Exchange: Dialyze the IMAC elution fraction against Cleavage Buffer (50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0) overnight at 4°C to remove imidazole.

    • Causality: High concentrations of imidazole and salts inhibit Ulp1 protease activity.

  • Enzymatic Cleavage: Add recombinant His-tagged Ulp1 protease to the dialyzed protein at a 1:100 (w/w) ratio. Incubate at 4°C for 12 hours.

    • Causality: Ulp1 cleaves precisely after the C-terminal Gly-Gly motif of SUMO. Because it recognizes the 3D fold of SUMO rather than the linear sequence of Brevinin-1Bf, it leaves a perfect, native N-terminus on the AMP[4].

  • Reverse IMAC: Pass the cleavage reaction back over a regenerated Ni-NTA column.

    • Causality: The His-tagged SUMO tag, the His-tagged Ulp1 protease, and any uncleaved fusion protein will bind to the column. The untagged, active Brevinin-1Bf will pass straight through into the flow-through.

  • Final Polishing (RP-HPLC): Load the flow-through onto a C18 Reverse-Phase HPLC column. Elute using a linear gradient of 10–60% Acetonitrile in 0.1% Trifluoroacetic acid (TFA).

    • Validation Checkpoint 2: Lyophilize the major peak and analyze via MALDI-TOF Mass Spectrometry. Confirm the intact monoisotopic mass matches the theoretical mass of Brevinin-1Bf (~2635 Da). The presence of a ~800 Da peak indicates failure to protect the internal Methionine or unexpected proteolytic truncation.

References

  • Targeted antimicrobial moieties.US Patent US20100316643A1.
  • Evaluation of Fusion Tags for Recombinant Protein Expression in Bacterial System. Biomedical and Pharmacology Journal. Available at:[Link]

  • Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli. PubMed Central (PMC). Available at:[Link]

  • Recombinant Expression of a New Antimicrobial Peptide Composed of hBD-3 and hBD-4 in Escherichia coli... PubMed Central (PMC). Available at:[Link]

  • Beyond Purification: Evolving Roles of Fusion Tags in Biotechnology. MDPI. Available at:[Link]

Sources

Validation & Comparative

Brevinin-1Bf vs. Magainin 2 antimicrobial efficacy comparison

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Amphibian Antimicrobial Peptides: Brevinin-1Bf vs. Magainin 2

As antibiotic resistance accelerates, amphibian-derived antimicrobial peptides (AMPs) have emerged as critical scaffolds for novel therapeutics. Two of the most structurally distinct and extensively studied classes are the Magainins (derived from the African clawed frog, Xenopus laevis) and the Brevinins (derived from various Rana species).

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with an objective, data-driven comparison of Brevinin-1Bf and Magainin 2 . This analysis evaluates their structural biology, comparative efficacy, and mechanistic trade-offs, supported by self-validating experimental protocols.

Structural Biology & Mechanism of Action

Both Magainin 2 and Brevinin-1Bf are cationic, amphipathic peptides that target the anionic lipid bilayers of bacterial membranes. However, their structural divergence dictates distinct mechanisms of permeabilization.

  • Magainin 2: A 23-amino acid linear peptide with a net charge of +3 (1)[1]. Upon contact with the bacterial membrane, it undergoes a conformational transition from a random coil to an α-helix, inserting into the lipid bilayer to form toroidal pores. This permeabilizes both the outer and inner membranes, leading to rapid potassium (K+) efflux and a lethal loss of turgor pressure (2)[2].

  • Brevinin-1Bf: A 24-amino acid peptide (Sequence: FLPFIAGMAANFLPKIFCAISKKC) isolated from the Rio Grande leopard frog, Rana berlandieri (). Unlike Magainin 2, Brevinin-1Bf features a highly conserved C-terminal cyclic loop known as the "Rana box," which is stabilized by a disulfide bridge (3)[3]. This structural motif enhances membrane anchoring, allowing the peptide to act via a carpet-like mechanism that extensively disrupts membrane integrity.

G AMP Cationic AMPs (Magainin 2 & Brevinin-1Bf) Attract Electrostatic Attraction (Anionic Bacterial Membrane) AMP->Attract Fold Conformational Transition (Random Coil to α-Helix) Attract->Fold Mag2 Magainin 2 (Toroidal Pore Formation) Fold->Mag2 Brev Brevinin-1Bf (Carpet Mechanism / Rana Box) Fold->Brev Efflux K+ Efflux & Loss of Turgor Mag2->Efflux Brev->Efflux Death Bacterial Cell Death Efflux->Death

Mechanistic pathway of membrane permeabilization by Magainin 2 and Brevinin-1Bf.

Comparative Antimicrobial Efficacy & Toxicity

When evaluating AMPs for clinical translation, the therapeutic index—the ratio between antimicrobial efficacy (Minimum Inhibitory Concentration, MIC) and mammalian toxicity (hemolytic activity)—is the most critical parameter.

ParameterMagainin 2Brevinin-1Bf
Origin Species Xenopus laevis (4)[4]Rana berlandieri (5)[5]
Sequence Length 23 amino acids (1)[1]24 amino acids ()
Net Charge +3 (1)[1]Cationic (3)[3]
MIC (E. coli) 16.5 µM (2)[2]9 µg/mL (5)[5]
MIC (A. baumannii) 2 - 4 µM (1)[1]Broad-spectrum efficacy (5)[5]
Hemolytic Activity Low ()Moderate to High (3)[3]

Strategic Insights: Magainin 2 demonstrates remarkable selectivity. While it requires a slightly higher concentration to inhibit standard E. coli strains (16.5 µM) (2)[2], it is highly potent against drug-resistant A. baumannii (2-4 µM) (1)[1]. Crucially, its low hemolytic activity makes it a superior candidate for systemic drug design. Conversely, Brevinin-1Bf exhibits potent broad-spectrum activity (MIC ~9 µg/mL) (5)[5], but the high hydrophobicity of the Brevinin-1 family often correlates with elevated mammalian cytotoxicity (3)[3], positioning it better for topical applications or surface coatings.

Self-Validating Experimental Methodologies

To objectively evaluate these peptides, standard 24-hour bulk broth microdilution assays are insufficient, as they mask the rapid kinetics of AMP-induced cell death. The following protocol outlines a self-validating system for determining the true bactericidal interaction time and confirming the mechanism of action.

Protocol: Single-Cell Microchamber MIC & Real-Time K+ Efflux Assay

Step 1: Bacterial Cultivation & Standardization

  • Action: Subculture E. coli K-12 in EZ rich defined medium. Harvest strictly at the exponential growth phase (OD600 ~0.5) and standardize the suspension to 1×10⁵ CFU/mL (6)[6].

  • Causality: Harvesting at the exponential phase ensures uniform membrane fluidity and lipid composition. Stationary-phase cells alter their membrane architecture, which artificially skews peptide insertion kinetics and renders MIC data non-reproducible.

  • Self-Validation: By tracking the OD600 growth curve prior to harvesting, the system internally validates that the bacterial population is metabolically active and uniformly susceptible.

Step 2: Peptide Preparation in Physiological Salts

  • Action: Reconstitute Magainin 2 and Brevinin-1Bf in ddH₂O, then dilute into testing buffers containing physiological concentrations of NaCl, FeCl₃, and MgCl₂ (1)[1].

  • Causality: Cationic AMPs rely on electrostatic attraction to anionic bacterial membranes. Divalent cations like Mg²⁺ can competitively bind to the bacterial surface, shielding it from the AMP. Magainin 2 activity is known to be slightly reduced in the presence of MgCl₂ (1)[1].

  • Self-Validation: Running parallel assays in standard broth vs. physiological salt buffers isolates the variable of ionic interference, validating whether the peptide's efficacy is clinically translatable or merely an in vitro artifact.

Step 3: Single-Cell Microchamber Tracking

  • Action: Expose the bacterial suspension to varying AMP concentrations in a microchamber on an agar pad. Monitor cell division via optical microscopy for 3 hours to determine the fraction of dead cells over time (6)[6].

  • Causality: Bulk MIC assays measure optical density after 24 hours, masking the actual kinetics of cell death. Single-cell tracking reveals the exact interaction time required for bactericidal activity; for example, 25 µM Magainin 2 induces irreversible cell death in under 10 minutes (6)[6].

  • Self-Validation: Direct visual confirmation of halted proliferation at the single-cell level eliminates false positives caused by peptide-induced bacterial aggregation, which can artificially alter bulk OD readings.

Step 4: Real-Time K+ Efflux Monitoring

  • Action: Load target cells with a potassium-sensitive fluorophore (e.g., PBFI) and monitor fluorescence quenching upon peptide addition ().

  • Causality: Once the outer and inner membranes are permeabilized, K+ ions are rapidly effluxed, leading to a loss of turgor pressure and eventual cell death (2)[2].

  • Self-Validation: If K+ efflux correlates temporally with the cessation of cell division observed in Step 3, the protocol internally confirms that membrane permeabilization—not secondary intracellular targeting—is the primary driver of the bactericidal effect.

Conclusion & Strategic Recommendations

For drug development professionals, the choice between Magainin 2 and Brevinin-1Bf hinges on the intended clinical application. Magainin 2 offers a highly refined therapeutic index with rapid, single-digit micromolar efficacy against resistant Gram-negative strains and negligible hemolysis, making it ideal for systemic therapeutic engineering. Conversely, Brevinin-1Bf's robust "Rana box" structure yields aggressive, broad-spectrum membrane disruption. While its higher hemolytic profile limits intravenous use, it is an exceptional candidate for topical anti-infectives, wound healing matrices, and antimicrobial surface coatings.

References

  • Antibacterial and Antibiofilm Activity and Mode of Action of Magainin 2 against Drug-Resistant Acinetobacter baumannii - nih.
  • MIC values of peptides in the presence of physiological salts - researchgate.
  • High Concentrations of the Antimicrobial Peptide Magainin 2 Induce Distinct Biomechanical Changes in Escherichia coli - mdpi.
  • Single-Cell Analysis of the Antimicrobial and Bactericidal Activities of the Antimicrobial Peptide Magainin 2 - asm.
  • US8389679B2 - Targeted antimicrobial moieties - google.
  • An overview bioactive compounds on the skin of frogs (Anura) - e-fas.
  • Molecular basis for membrane selectivity of an antimicrobial peptide, magainin 2 - koreamed.
  • Insight into the Structure-Activity Relationship of Antimicrobial Peptide Brevinin - researchgate.

Sources

A Comparative Analysis of Brevinin-1 Family Antimicrobial Peptides: From Sequence to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the most promising candidates are antimicrobial peptides (AMPs), key components of the innate immune system across diverse species. The Brevinin-1 family, a group of cationic peptides primarily isolated from the skin secretions of ranid frogs, has emerged as a focal point of research due to their potent, broad-spectrum antimicrobial activity.[1][2] However, the therapeutic utility of these peptides is often counterbalanced by their inherent cytotoxicity. This guide provides an in-depth comparative sequence analysis of the Brevinin-1 family, offering insights into their structure-activity relationships and a framework for the rational design of analogues with enhanced therapeutic indices.

The Brevinin-1 Family: A Structural and Functional Overview

Brevinin-1 peptides are typically 24 amino acids in length, characterized by their cationic nature and amphipathic α-helical secondary structure in membrane-mimetic environments.[3][4] A hallmark of most Brevinin-1 peptides is the C-terminal "Rana box," a heptapeptide loop formed by a disulfide bridge between two cysteine residues.[2][3] This structural motif is crucial for the stability and, in many cases, the biological activity of the peptide. While the overall sequence homology within the family can be low, certain residues, such as Ala9, Cys18, Lys23, and Cys24, are highly conserved.[3]

The primary mechanism of action for Brevinin-1 peptides is the disruption of microbial cell membrane integrity, leading to cell lysis.[5] Their positive charge facilitates initial electrostatic interactions with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Subsequently, the amphipathic nature of the peptide allows it to insert into and destabilize the lipid bilayer, forming pores or channels. Several models, including the "barrel-stave," "toroidal pore," and "carpet" models, have been proposed to describe this process.[1]

Beyond their direct antimicrobial effects, members of the Brevinin-1 family have demonstrated a range of other biological activities, including anticancer, immunomodulatory, and insulin-releasing properties, highlighting their potential for diverse therapeutic applications.[3][6][7]

Comparative Sequence and Physicochemical Analysis

The diversity within the Brevinin-1 family provides a rich landscape for comparative analysis. Understanding the subtle variations in amino acid sequence and their impact on physicochemical properties is key to elucidating structure-activity relationships.

Table 1: Physicochemical Properties of Representative Brevinin-1 Peptides

PeptideOriginating SpeciesSequenceLengthNet ChargeHydrophobicity (H)
Brevinin-1ERana esculentaFLPLLAGLAANFLPKIFCKITRKC24+40.739
Brevinin-1BYaRana boyliiFLPILAGLAAKLVPKLFCKITKKC24+60.684
Brevinin-1GHaHylarana guentheriGFFDSLGKMVGSVAKGLIKQIL-NH222+40.595
Brevinin-1BWPelophylax nigromaculatusFLPLLAGLAASFLPTIFCKISRKC24+40.708
Brevinin-1GHdHoplobatrachus rugulosusFLGALFKVASKLVPAAICSISKKC24+50.667

Note: Physicochemical properties were calculated using standard peptide analysis tools. Net charge is calculated at pH 7.4. Hydrophobicity is presented as a normalized value.

A multiple sequence alignment of these representative peptides reveals both conserved regions and areas of high variability.

Caption: Multiple sequence alignment of selected Brevinin-1 peptides.

Performance Metrics: A Data-Driven Comparison

The therapeutic potential of a Brevinin-1 peptide is ultimately determined by its biological activity and safety profile. This section provides a comparative analysis of key performance metrics, including antimicrobial efficacy, hemolytic activity, and anticancer cytotoxicity.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of a peptide's antimicrobial potency. A lower MIC value indicates greater efficacy.

Table 2: Comparative Antimicrobial Activity (MIC, µM) of Brevinin-1 Peptides

PeptideS. aureusE. coliP. aeruginosaC. albicansReference(s)
Brevinin-1E0.61.8--[3]
Brevinin-1Sa-55--[8][9][10]
Brevinin-1Sb-17--[8][9][10]
Brevinin-1Sc-14--[8][9][10]
Brevinin-1GHaPotentModerateModeratePotent[11]
Brevinin-1BW6.25 (µg/mL)≥100 (µg/mL)--[4][12]
Brevinin-1pl248>64[13]
Brevinin-1pl-3H46412864[13]

Note: MIC values can vary depending on the specific strain and experimental conditions. "-" indicates data not available in the cited sources.

Hemolytic and Cytotoxic Activity

A critical consideration for the clinical development of AMPs is their potential toxicity to host cells. Hemolytic activity (HC50), the concentration of peptide causing 50% lysis of red blood cells, and cytotoxicity against normal and cancerous cell lines (IC50) are key safety and efficacy parameters.

Table 3: Comparative Hemolytic and Anticancer Activity of Brevinin-1 Peptides

PeptideHemolytic Activity (HC50, µM)Anticancer Activity (IC50, µM)Target Cancer Cell Line(s)Reference(s)
Brevinin-1BYaLD50 = 10--[14]
Acyclic Brevinin-1BYa8-fold reduced activity--[14]
Brevinin-1GHa~20% hemolysis at 16 µM (Horse RBCs)--[14]
Brevinin-1GHb (no Rana box)No activity up to 256 µM--[14]
Brevinin-1BW35.8 (µg/mL) (Sheep RBCs)--[4]
Brevinin-1pl-3H>1610-4 MMCF-7, H838[13]
Brevinin-1E8.1341.877.5 - 14.8A549, AGS, Jurkat, HCT116, HL60, HepG2[5]

Note: Cell types and experimental conditions can significantly impact results. "-" indicates data not available in the cited sources.

Beyond Direct Killing: Immunomodulatory and Other Activities

The therapeutic potential of the Brevinin-1 family extends beyond direct cytotoxicity. Several members have been shown to possess immunomodulatory, anti-inflammatory, and other intriguing biological activities.

Anti-inflammatory and Immunomodulatory Effects: Brevinin-1GHd has been identified as the first member of the family with significant anti-inflammatory activity. It can neutralize LPS and suppress the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by inhibiting the MAPK signaling pathway.[6][15] This dual action of antimicrobial and anti-inflammatory activity makes such peptides particularly attractive for treating infectious diseases where the host inflammatory response contributes to pathology.

G LPS LPS TLR4 TLR4 LPS->TLR4 Brevinin1GHd Brevinin-1GHd Brevinin1GHd->LPS Neutralization MAPK_pathway MAPK Pathway (JNK, ERK, p38) Brevinin1GHd->MAPK_pathway Inhibition TLR4->MAPK_pathway NFkB NF-κB MAPK_pathway->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines

Caption: Brevinin-1GHd's Anti-inflammatory Signaling Pathway.

Wound Healing: The antimicrobial properties of Brevinin peptides, by reducing the microbial load in wounds, can indirectly promote the healing process.[3][16] Some studies suggest that certain Brevinin-2 family members may also directly enhance epithelial migration and angiogenesis.[17]

Insulin Secretion: Several Brevinin-1 peptides, including Brevinin-1CBb, have been shown to stimulate insulin release from pancreatic β-cells.[3][7][18] This suggests a potential role for these peptides in the development of novel therapeutics for diabetes.

Experimental Protocols for Comparative Evaluation

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the characterization of Brevinin-1 peptides.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

cluster_0 MIC Assay Workflow start Start prep_peptide Prepare Peptide Serial Dilutions start->prep_peptide prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microplate prep_peptide->inoculate prep_inoculum->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_results Read Results (Visual/OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the MIC assay.

Protocol:

  • Prepare Peptide Stock Solution: Dissolve the lyophilized Brevinin-1 peptide in a suitable sterile solvent (e.g., deionized water, 0.01% acetic acid) to a high concentration (e.g., 1 mg/mL).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the peptide stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of desired concentrations.

  • Prepare Bacterial Inoculum: Culture the target microorganism to the mid-logarithmic phase. Dilute the culture in the same broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Hemolytic Activity Assay

Protocol:

  • Prepare Red Blood Cell (RBC) Suspension: Obtain fresh whole blood (e.g., human, sheep) with an anticoagulant. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspension. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Prepare Peptide Dilutions: Prepare serial dilutions of the Brevinin-1 peptide in PBS in a 96-well plate.

  • Incubation: Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Calculate Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Determine HC50: The HC50 is the peptide concentration that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of the Brevinin-1 peptide. Include a vehicle control (medium with the same concentration of the peptide solvent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance of the formazan solution at 570 nm using a microplate reader.

  • Calculate Cell Viability: % Cell Viability = (Abs_treated / Abs_control) x 100

  • Determine IC50: The IC50 is the peptide concentration that reduces cell viability by 50%.

Phylogenetic Insights and Future Directions

The significant sequence diversity within the Brevinin-1 family is a result of rapid evolution, likely driven by the need to combat a wide array of pathogens in the frogs' environment.[1] Phylogenetic analysis of Brevinin-1 sequences often shows that peptides from closely related species cluster together, suggesting recent gene duplication and divergence events.[1][6][15] This evolutionary information can be a powerful tool for identifying novel Brevinin-1 peptides and for understanding the structural basis of their diverse activities.

Ancestral Brevinin-1 Ancestral Brevinin-1 Gene Duplication Gene Duplication Ancestral Brevinin-1->Gene Duplication Brevinin-1 Variant A Brevinin-1 Variant A Gene Duplication->Brevinin-1 Variant A Brevinin-1 Variant B Brevinin-1 Variant B Gene Duplication->Brevinin-1 Variant B Species A Species A Brevinin-1 Variant A->Species A Species B Species B Brevinin-1 Variant B->Species B Further Diversification Further Diversification Brevinin-1 Variant B->Further Diversification Brevinin-1 Variant C (in Species B) Brevinin-1 Variant C (in Species B) Further Diversification->Brevinin-1 Variant C (in Species B)

Caption: Simplified phylogenetic relationship of Brevinin-1 peptides.

The future of Brevinin-1 research lies in the rational design of synthetic analogues with improved therapeutic properties. By leveraging the comparative data presented in this guide, researchers can make informed decisions about which amino acid substitutions or structural modifications are most likely to enhance antimicrobial potency while reducing cytotoxicity. For example, modulating hydrophobicity and net positive charge, or altering the structure of the Rana box, have all been shown to impact the therapeutic index of Brevinin-1 peptides.[2][13][14] The continued exploration of this fascinating family of antimicrobial peptides holds great promise for the development of next-generation therapeutics to address some of the most pressing challenges in human health.

References

  • The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. (2023). Frontiers in Pharmacology. [Link]

  • Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW. (2024). Molecules. [Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. (2017). Protein and Peptide Letters. [Link]

  • The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. (2023). Frontiers in Pharmacology. [Link]

  • Brevinin-1 and multiple insulin-releasing peptides in the skin of the frog Rana palustris. (2004). Journal of Endocrinology. [Link]

  • Brevinin-1 and multiple insulin-releasing peptides in the skin of the frog Rana palustris. (2004). Journal of Endocrinology. [Link]

  • Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity. (2025). Frontiers in Chemistry. [Link]

  • Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily. (2018). Mini-Reviews in Medicinal Chemistry. [Link]

  • Effects of Brevinin-1GHd on inflammatory pathway activation inspired by LPS. (2023). ResearchGate. [Link]

  • Peptides with antimicrobial activity of the brevinin-1 family isolated from skin secretions of the southern leopard frog, Rana sphenocephala. (1999). Journal of Peptide Research. [Link]

  • Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW. (2024). MDPI. [Link]

  • Cytolytic peptides belonging to the brevinin-1 and brevinin-2 families isolated from the skin of the Japanese brown frog, Rana dybowskii. (2007). Toxicon. [Link]

  • Peptides with antimicrobial activity of the brevinin-1 family isolated from skin secretions of the southern leopard frog, Rana sphenocephala. (1999). Scite. [Link]

  • Antimicrobial Peptides from Amphibian Innate Immune System as Potent Antidiabetic Agents: A Literature Review and Bioinformatics Analysis. (2021). ResearchGate. [Link]

  • Peptides with antimicrobial activity of the brevinin-1 family isolated from skin secretions of the southern leopard frog, Rana sphenocephala. (1999). Creighton University. [Link]

  • Engineering of antimicrobial peptide Brevinin-1pl. (2025). Semantic Scholar. [Link]

  • Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues. (2018). MDPI. [Link]

  • The physicochemical properties of Brevinin-1 peptides and B1A's analogues. (2022). ResearchGate. [Link]

  • Antimicrobial Peptides for Skin Wound Healing. (2024). International Journal of Molecular Sciences. [Link]

  • Broad-Spectrum Antimicrobial Activity and Low Cytotoxicity against Human Cells of a Peptide Derived from Bovine αS1-Casein. (2018). International Journal of Molecular Sciences. [Link]

  • Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity. (2025). Current Issues in Molecular Biology. [Link]

Sources

Comprehensive Comparison Guide: Experimental Validation of Brevinin-1Bf via In Silico Molecular Docking and In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative evaluation of Brevinin-1Bf against alternative Antimicrobial Peptides (AMPs) through a self-validating computational and experimental pipeline.

The Rationale: Bridging the Gap Between Computation and Reality

The rapid evolution of multidrug-resistant (MDR) bacteria has accelerated the search for novel therapeutics. Antimicrobial peptides (AMPs), particularly those derived from amphibian skin secretions, represent a highly promising class of drug candidates. Brevinin-1Bf , an AMP isolated from the skin of Rana berlandieri, is characterized by an N-terminal hydrophobic region and a C-terminal "Rana-box" motif (a cyclic disulfide bridge)[1].

However, in modern drug development, relying solely on computational predictions (in silico molecular docking) often leads to high attrition rates during preclinical trials. As a Senior Application Scientist, I mandate a closed-loop, self-validating system: computational models must generate testable hypotheses, which are then rigorously challenged by in vitro efficacy and toxicity assays.

This guide objectively compares the performance of Brevinin-1Bf against alternative AMPs—such as Brevinin-1DYa, Cinnamycin, and Magainin-2—evaluating their potential to target both bacterial membranes and specific resistance enzymes like TEM-1 β -Lactamase[2].

In Silico Molecular Docking Profiling

To establish a baseline for comparison, we first evaluate the binding affinity of these peptides against TEM-1 β -Lactamase (PDB: 1BTL). Targeting the class A β -lactamase Omega loop is a strategic approach to combat drug resistance by inhibiting the enzyme's deacylation process[2].

The causality behind Brevinin-1Bf's competitive docking score lies in its structural rigidity. The C-terminal disulfide bridge restricts conformational entropy, allowing the peptide to form stable electrostatic interactions with the catalytic residues (Lys 73 and Lys 234) of the enzyme.

Table 1: Comparative In Silico Docking Scores against TEM-1 β -Lactamase
Peptide CandidateOrigin / ClassDocking Score (kJ/mol)Key Interacting ResiduesPredicted Mechanism
Brevinin-1DYa Frog AMP-34.0Lys 73, Ser 70Enzyme Inhibition[2]
Brevinin-1Bf Frog AMP (R. berlandieri)-32.5Lys 73, Glu 166Dual (Membrane + Enzyme)
Cinnamycin Lantibiotic-25.9Lys 73PE-Membrane Targeting[2]
Magainin-2 Frog AMP (Baseline)-21.2Non-specificPure Membrane Disruption

Note: A more negative docking score indicates a stronger, more thermodynamically favorable binding affinity.

The Self-Validating Experimental Workflow

Docking scores represent a static snapshot. To validate these findings, we must employ dynamic simulations followed by empirical in vitro testing. The workflow below illustrates the necessary progression from computational theory to biological reality.

Workflow A In Silico Docking (AutoDock Vina / HDOCK) B MD Simulations (GROMACS - 100ns) A->B Pose Selection C Peptide Synthesis (SPPS & HPLC) B->C Confirmed Stability D In Vitro Validation (MIC Assays) C->D Purified Peptide E Toxicity Screening (Hemolysis Assays) D->E Efficacy Data F Lead Optimization (Therapeutic Index) E->F Safety Profile

Figure 1: Closed-loop experimental workflow from in silico docking to in vitro validation.

Step-by-Step Methodologies

Protocol A: In Silico Docking & Molecular Dynamics (MD)

  • Preparation: Retrieve the TEM-1 β -lactamase crystal structure and prepare it by removing water molecules and adding polar hydrogens.

  • Docking: Generate peptide 3D conformers using PEP-FOLD3. Define the search space grid box around the active site (Lys73/Lys234). Execute docking via AutoDock Vina and select the pose with the lowest binding energy.

  • Dynamics: Run 100ns MD simulations in GROMACS using the GROMOS force field[3]. Causality: MD is critical because peptides with low root-mean-square deviation (RMSD) and minimal residue fluctuation retain compact, α -helical conformations, which directly correlates with antimicrobial performance[3].

Protocol B: In Vitro MIC Determination (Efficacy)

  • Culture: Grow E. coli (NCTC 13846) and S. aureus to mid-log phase. Adjust to 5×105 CFU/mL in Mueller-Hinton broth.

  • Exposure: Seed 96-well plates with serial dilutions of HPLC-purified peptides (0.5 to 64 µg/mL) and incubate at 37°C for 18 hours.

  • Quantification: Add resazurin (AlamarBlue) to each well and incubate for 2 hours[3]. Read fluorescence (Ex 560 nm / Em 590 nm) to determine the Minimum Inhibitory Concentration (MIC).

Protocol C: Hemolysis Assay (Toxicity)

  • Isolation: Isolate human erythrocytes from fresh blood via centrifugation (1000 × g, 10 min) and wash three times with PBS.

  • Exposure: Prepare a 4% (v/v) erythrocyte suspension and expose to peptide serial dilutions for 1 hour at 37°C.

  • Measurement: Centrifuge and measure the absorbance of the supernatant at 414 nm to quantify hemoglobin release. Calculate the HC50​ (concentration causing 50% hemolysis) relative to a 0.1% Triton X-100 positive control[4].

In Vitro Efficacy vs. Computational Predictions

The true test of a drug candidate is its Therapeutic Index (TI)—the ratio of its toxic dose ( HC50​ ) to its therapeutic dose (MIC). While Brevinin-1Bf shows excellent docking scores and potent MICs, experimental validation reveals a critical bottleneck common to the Brevinin family: high hemolytic activity[4].

Table 2: In Vitro Experimental Validation Data
Peptide CandidateMIC: E. coli (µg/mL)MIC: S. aureus (µg/mL)Hemolysis HC50​ (µg/mL)Therapeutic Index (TI)*
Brevinin-1Bf (Native)4.08.012.5~3.1
Brevinin-1pl analog 2.04.0>100.0>50.0
Cinnamycin 16.032.0>200.0>12.5
Magainin-2 32.064.0>200.0>6.2

*TI is calculated as HC50​ / MIC (using the E. coli value).

Data Analysis: The experimental data validates the docking predictions regarding efficacy; Brevinin-1Bf is highly potent against Gram-negative bacteria. However, the in vitro hemolysis assay highlights that native Brevinin-1Bf lacks cell selectivity. This necessitates structural optimization, much like the successful engineering of the Brevinin-1pl analog (des-Ala16-[Lys4]brevinin-1pl), which significantly reduced host toxicity while maintaining efficacy[4].

Mechanistic Insights: The Dual-Action Pathway

Why does Brevinin-1Bf exhibit such potent antimicrobial activity? The integration of our docking and in vitro data points to a synergistic, dual mechanism of action.

Initially, the highly cationic nature of the peptide drives electrostatic attraction to the anionic lipids of the bacterial membrane. Upon contact, the hydrophobic domain inserts into the lipid bilayer, causing pore formation and osmotic lysis. Concurrently, a fraction of the peptides translocate intracellularly, where they competitively bind and inhibit enzymes like TEM-1 β -Lactamase, neutralizing the bacteria's primary resistance mechanism[4].

MOA Brev Brevinin-1Bf Membrane Bacterial Membrane Brev->Membrane Electrostatic Binding Intra Intracellular Entry Brev->Intra Cell Penetration Pore Pore Formation Membrane->Pore Hydrophobic Insertion Death Cell Death Pore->Death Osmotic Lysis Enzyme TEM-1 β-Lactamase Intra->Enzyme Active Site Binding Enzyme->Death Enzyme Inhibition

Figure 2: Dual-mechanism of action of Brevinin-1Bf targeting both membranes and enzymes.

Conclusion & Strategic Recommendations

Brevinin-1Bf is a highly active biological peptide that demonstrates exceptional in silico binding affinities against critical resistance targets and potent in vitro antimicrobial activity. However, as our comparative guide illustrates, relying solely on docking scores is insufficient.

Recommendations for Drug Developers:

  • Do not bypass toxicity screening: The native Brevinin-1Bf scaffold exhibits a narrow Therapeutic Index due to high hemolytic activity.

  • Prioritize Lead Optimization: Future development must focus on amino acid substitutions (e.g., replacing hydrophobic residues with cationic ones like Lysine) to disrupt the perfect amphipathic helix just enough to prevent mammalian cell lysis, without losing the β -lactamase inhibitory function.

  • Embrace Integrated Workflows: Continue utilizing MD simulations to predict how sequence modifications will affect structural stability before committing to costly peptide synthesis[3].

References

  • Tran Thi Huyen, et al. "An overview bioactive compounds on the skin of frogs (Anura).
  • "Discovery, Development and Optimisation of a Novel Frog Antimicrobial Peptide with Combined Mode of Action Against Drug-resistant Bacteria.
  • "Integrating Docking, Dynamics, and Assays to Predict Antimicrobial Peptide Interactions with Mycolic Acid Membranes in Mycobacterium tuberculosis." ACS Measurement Science Au.
  • Sowmiya, A., et al. "In silico Molecular Docking of Cyclic Peptides against TEM-1 Beta-Lactamases for Effective Antimicrobial Drug Development." Journal of Pure and Applied Microbiology.

Sources

A Comparative Analysis of the Bactericidal Efficacy of Brevinin-1Bf and LL-37

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the escalating battle against antimicrobial resistance, the scientific community is increasingly turning to nature's own arsenal: antimicrobial peptides (AMPs). These evolutionarily conserved molecules offer novel mechanisms of action that can circumvent conventional resistance pathways. Among the most promising candidates are Brevinin-1Bf, a member of the extensive Brevinin family of peptides isolated from amphibian skin, and LL-37, the only known human cathelicidin. This guide provides a detailed comparative analysis of the minimum bactericidal concentration (MBC) of Brevinin-1Bf versus LL-37, offering a foundational resource for researchers engaged in the development of new anti-infective therapies.

Introduction: The Imperative for Novel Antimicrobials

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The ability of bacteria to evolve and evade the effects of conventional antibiotics necessitates a paradigm shift in drug discovery. Antimicrobial peptides, with their rapid, membrane-disrupting mechanisms of action, represent a promising alternative. This guide focuses on two such peptides, Brevinin-1Bf and LL-37, to provide a head-to-head comparison of their bactericidal potencies.

Mechanisms of Action: A Tale of Two Peptides

The bactericidal activity of both Brevinin-1Bf and LL-37 is primarily attributed to their ability to disrupt the integrity of bacterial cell membranes. However, the nuances of their mechanisms contribute to their differential efficacy against various pathogens.

Brevinin-1Bf: As a member of the Brevinin-1 family, Brevinin-1Bf is a cationic and amphipathic peptide. Its positively charged residues are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1] Upon reaching a critical concentration on the membrane surface, the peptide is thought to insert into the lipid bilayer, forming pores or channels. This leads to membrane depolarization, leakage of essential ions and metabolites, and ultimately, cell death.[1]

LL-37: The human cathelicidin LL-37 also possesses a net positive charge and an amphipathic α-helical structure, which are crucial for its antimicrobial function.[2][3] Its mechanism of action is multifaceted and can vary depending on the target microbe. Generally, LL-37 interacts with the bacterial membrane, leading to its permeabilization through various proposed models, including the "carpet-like" and "toroidal pore" mechanisms.[2][4] In the carpet-like model, the peptides accumulate on the membrane surface, disrupting the lipid packing and causing the formation of transient pores.[4] The toroidal pore model suggests that LL-37 molecules insert into the membrane, inducing the lipids to bend inward to form a pore lined by both the peptides and the lipid head groups.[2] Beyond direct membrane disruption, LL-37 also exhibits immunomodulatory functions, which can contribute to its overall anti-infective properties.[5][6]

Comparative Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. It is a critical parameter for assessing the bactericidal potential of a compound. The following table summarizes available MBC data for Brevinin-1 family peptides and LL-37 against common Gram-positive and Gram-negative bacteria. While specific data for Brevinin-1Bf is limited, data from closely related Brevinin-1 peptides like Brevinin-1BW and Brevinin-1GHa are presented for a comparative perspective.

PeptideOrganismMBC (µg/mL)MBC (µM)Reference
Brevinin-1BW Staphylococcus aureus (ATCC 25923)6.25~2.5[7]
Escherichia coli (ATCC 25922)>100>40[7]
Brevinin-1GHa Staphylococcus aureus (ATCC 29213)4~1.6[8]
Escherichia coli (ATCC 25922)8~3.2[8]
LL-37 Staphylococcus aureus-32[9]
Escherichia coli (growing)-1.00 ± 0.075[10][11]
Escherichia coli (non-growing)-0.609 ± 0.075[10][11]

Note: Conversion between µg/mL and µM is dependent on the molecular weight of the specific peptide.

Experimental Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The following is a detailed, step-by-step methodology for determining the MBC of antimicrobial peptides, based on established protocols from the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Part 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 35 ± 2°C until the turbidity visually matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the turbidity of the bacterial suspension with sterile CAMHB or phosphate-buffered saline (PBS) to match the 0.5 McFarland standard. This standardized suspension will be further diluted for the assay.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the antimicrobial peptide (Brevinin-1Bf or LL-37) in a suitable solvent.

    • Perform serial two-fold dilutions of the peptide stock solution in CAMHB in a 96-well microtiter plate. The typical final volume in each well is 100 µL.

  • Inoculation and Incubation:

    • Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control (bacteria in broth without peptide) and a negative control (broth only) on each plate.

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the peptide at which there is no visible growth.

Part 2: Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing from MIC Wells:

    • From the wells showing no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), aspirate and dispense 100 µL of the broth onto a sterile Mueller-Hinton Agar (MHA) plate.

    • Spread the aliquot evenly across the surface of the agar plate using a sterile spreader.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum concentration.[13]

Diagram of the MBC Determination Workflow

MBC_Workflow cluster_MIC Part 1: MIC Determination cluster_MBC Part 2: MBC Determination prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_dilutions Prepare Serial Peptide Dilutions in 96-well plate prep_dilutions->inoculate incubate_mic Incubate Plate (16-20h at 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells onto Agar Plates read_mic->subculture Select clear wells incubate_mbc Incubate Agar Plates (18-24h at 35°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Discussion and Future Perspectives

The comparative analysis of MBC values reveals that both Brevinin-1 family peptides and LL-37 exhibit potent bactericidal activity, particularly against Gram-positive bacteria. Brevinin-1 peptides, such as Brevinin-1BW, demonstrate impressive efficacy against S. aureus at low micromolar concentrations.[7] However, their activity against Gram-negative bacteria like E. coli appears to be significantly lower.[7] In contrast, LL-37 shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[6] Notably, the bactericidal efficacy of LL-37 against E. coli is influenced by the metabolic state of the bacteria, being more potent against non-growing cells.[10][11]

The choice between Brevinin-1Bf and LL-37 for therapeutic development will depend on the target pathogen and the desired spectrum of activity. The potent anti-staphylococcal activity of Brevinin-1 peptides makes them attractive candidates for treating infections caused by this prevalent and often resistant pathogen. The broad-spectrum activity of LL-37, coupled with its immunomodulatory properties, suggests its potential for a wider range of infectious diseases.

Further research is warranted to directly compare the MBC of Brevinin-1Bf and LL-37 under identical experimental conditions. Additionally, studies exploring the in vivo efficacy, toxicity, and stability of these peptides are crucial for their translation into clinical applications. The development of peptide analogs with improved activity and reduced toxicity also represents a promising avenue for future research.

Conclusion

Both Brevinin-1Bf and LL-37 are compelling candidates in the quest for novel antimicrobial agents. Their distinct mechanisms of action and differential bactericidal activities underscore the rich diversity of antimicrobial peptides and their potential to address the growing threat of antibiotic resistance. This guide provides a foundational framework for researchers to build upon, fostering the continued exploration and development of these promising therapeutic molecules.

References

  • Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW. Molecules. [Link]

  • The Human Cathelicidin Antimicrobial Peptide LL-37 as a Potential Treatment for Polymicrobial Infected Wounds. Frontiers in Immunology. [Link]

  • Cathelicidin LL-37: mechanisms of action and research progress. Infectious Diseases Research. [Link]

  • Antimicrobial peptide LL37 is potent against non-growing Escherichia coli cells despite a slower action rate. mSphere. [Link]

  • The anticancer mechanism of human antimicrobial peptide LL-37. NeuroPharmac Journal. [Link]

  • Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues. MDPI. [Link]

  • Antimicrobial Peptides of the Cathelicidin Family: Focus on LL-37 and Its Modifications. MDPI. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties. PMC. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms. PMC. [Link]

  • Minimum inhibitory concentration (MIC) of LL-37, KR-12 and its stapled derivatives against a list of gram-positive and gram-negative bacteria. ResearchGate. [Link]

  • Minimum Bactericidal Concentration Values of LL-37 and Oncorhyncin II Antimicrobial Proteins against Acinetobacter baumannii (ATCC 19606). ResearchGate. [Link]

  • The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent. PMC. [Link]

  • The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro. Frontiers in Microbiology. [Link]

  • Antimicrobial peptide LL37 is potent against non-growing Escherichia coli cells despite a slower action rate. ResearchGate. [Link]

  • MBC (mg/L) of LL-37 for different S. aureus SCVs in sodium phosphate buffer or in sodium phosphate buffer supplemented with bicarbonate. ResearchGate. [Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. ResearchGate. [Link]

  • Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity. MDPI. [Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. PMC. [Link]

  • Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily. PMC. [Link]

  • In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L. PMC. [Link]

  • Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri. MDPI. [Link]

  • Antimicrobial Activities of LL-37 Fragment Mutant-Poly (Lactic-Co-Glycolic) Acid Conjugate against Staphylococcus aureus, Escherichia coli, and Candida albicans. MDPI. [Link]

  • Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW. PubMed. [Link]

  • Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri. Semantic Scholar. [Link]

  • Minimum inhibitory concentration (MICs), minimum bactericidal... ResearchGate. [Link]

  • Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity. Frontiers in Chemistry. [Link]

  • Assessment of antimicrobial and wound healing effects of Brevinin-2Ta against the bacterium Klebsiella pneumoniae in dermally-wounded rats. Oncotarget. [Link]

  • Antibacterial activity of propolins from Taiwanese green propolis. Journal of Food and Drug Analysis. [Link]

  • Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW. MDPI. [Link]

  • A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targe. ResearchGate. [Link]

  • LL-37_Renalexin hybrid peptide exhibits antimicrobial activity at lower MICs than its counterpart single peptides. PMC. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Brevinin-1Bf: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of drug development and life sciences research continues to evolve, so too does the responsibility of ensuring the safe handling and disposal of novel bioactive compounds. Brevinin-1Bf, a potent antimicrobial peptide (AMP) isolated from amphibian skin, represents a promising area of research.[1][2] Its biological activity, however, necessitates a thorough understanding of its proper disposal to safeguard laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Brevinin-1Bf, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.

Understanding Brevinin-1Bf: Properties and Potential Hazards

Brevinin-1Bf belongs to the brevinin-1 family of AMPs, which are known for their broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] While specific toxicological data for Brevinin-1Bf is not extensively documented in publicly available literature, the inherent bioactivity of AMPs warrants a cautious approach. The primary concerns associated with Brevinin-1Bf waste are its potential to disrupt microbial ecosystems if released into the environment and possible, though less characterized, cytotoxic or hemolytic effects at high concentrations.[1]

PropertyImplication for Disposal
Antimicrobial Activity Waste may exert unintended biocidal effects on environmental microorganisms. Inactivation prior to disposal is crucial.
Peptide Structure Susceptible to degradation by proteases, extreme pH, and high temperatures. These properties can be leveraged for inactivation.
Bioactive Concentrations Even dilute solutions may retain biological activity. All contaminated materials should be treated as potentially hazardous.
Stability Brevinin peptides can exhibit high thermal stability, which should be considered when selecting an inactivation method.

Core Principles of Brevinin-1Bf Disposal: A Decision-Making Workflow

The proper disposal of Brevinin-1Bf waste is a multi-step process that begins with careful segregation and ends with compliant removal. The following workflow provides a logical progression for handling this bioactive peptide waste.

Brevinin1Bf_Disposal_Workflow start Start: Brevinin-1Bf Waste Generation segregation Waste Segregation at Point of Generation start->segregation liquid_waste Liquid Waste (e.g., solutions, culture media) segregation->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, tips, vials) segregation->solid_waste Solid inactivation Inactivation of Bioactivity liquid_waste->inactivation solid_collection Solid Hazardous Waste Container solid_waste->solid_collection autoclaving Autoclaving (Steam Sterilization) inactivation->autoclaving Thermal chemical_inactivation Chemical Inactivation (e.g., Alkaline Hydrolysis, Bleach) inactivation->chemical_inactivation Chemical collection Collection in Designated Hazardous Waste Containers autoclaving->collection neutralization Neutralization (if applicable) chemical_inactivation->neutralization neutralization->collection liquid_collection Aqueous Chemical Waste Container collection->liquid_collection disposal Disposal via Institutional EHS liquid_collection->disposal solid_collection->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of Brevinin-1Bf waste.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is critical for ensuring the complete inactivation of Brevinin-1Bf's biological activity and the safety of laboratory personnel. The following methods are recommended for the treatment of Brevinin-1Bf waste.

Method 1: Autoclaving (Steam Sterilization)

Autoclaving is a preferred method for inactivating many biological materials, including peptides. The combination of high temperature and pressure effectively denatures the peptide, rendering it inactive.[3][4]

Experimental Protocol:

  • Preparation: Collect liquid Brevinin-1Bf waste in an autoclave-safe container (e.g., borosilicate glass or polypropylene). Do not seal the container tightly; instead, use a vented cap or cover with aluminum foil to allow for pressure equalization.

  • Acidification/Alkalinization (Optional but Recommended): For enhanced hydrolysis and more complete breakdown of the peptide, the waste can be acidified with a final concentration of 1 M hydrochloric acid (HCl) or made alkaline with 1 M sodium hydroxide (NaOH).[3] This step should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Autoclaving: Autoclave the waste at 121°C and 15 psi for a minimum of 60 minutes.[3] The extended cycle time helps to ensure the complete degradation of the peptide.

  • Cooling: Allow the container to cool completely to room temperature before handling.

  • Neutralization (if applicable): If the waste was acidified or alkalinized, neutralize the solution to a pH between 6.0 and 8.0 in a chemical fume hood.[3]

  • Disposal: Dispose of the treated liquid waste as decontaminated biological waste or aqueous chemical waste, in accordance with your institution's guidelines.[3]

Method 2: Chemical Inactivation

Chemical inactivation offers a robust alternative to autoclaving, particularly for large volumes of liquid waste.

A. Alkaline Hydrolysis

This method utilizes a strong base to break the peptide bonds, effectively destroying the primary structure of Brevinin-1Bf.[3]

Experimental Protocol:

  • Preparation: Work in a chemical fume hood and wear appropriate PPE, including chemical splash goggles and heavy-duty gloves.

  • Alkaline Solution: Prepare a 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution.

  • Hydrolysis: Add the alkaline solution to the Brevinin-1Bf waste in a chemically resistant container.

  • Heating (Optional): For more rapid and complete hydrolysis, the mixture can be heated. Autoclaving at 121°C for 30-60 minutes in the presence of the alkaline solution is highly effective.[3]

  • Cooling: Allow the solution to cool completely to room temperature.

  • Neutralization: Carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a strong acid (e.g., hydrochloric acid).[3] This should be done in a fume hood.

  • Disposal: Dispose of the neutralized solution as aqueous chemical waste according to your institution's protocols.[3]

B. Sodium Hypochlorite (Bleach)

Sodium hypochlorite is a powerful oxidizing agent that can effectively degrade peptides.

Experimental Protocol:

  • Preparation: In a chemical fume hood, add a concentrated sodium hypochlorite solution (household bleach, typically 5-6%) to the Brevinin-1Bf waste to achieve a final concentration of at least 1%.

  • Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.

  • Neutralization (Optional): If required by your institution's waste management guidelines, neutralize any remaining bleach with a reducing agent such as sodium bisulfite.

  • Disposal: Dispose of the treated solution as aqueous chemical waste.

Management of Contaminated Solid Waste

All disposable materials that have come into contact with Brevinin-1Bf, including pipette tips, tubes, vials, and gloves, should be considered contaminated and disposed of as solid hazardous waste.[3][5] These materials should be collected in a designated, clearly labeled hazardous waste container.[5]

Institutional and Regulatory Compliance

It is imperative to remember that this guide provides general best practices. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for the disposal of chemical and biological waste. [5] Local, state, and federal regulations for hazardous waste disposal must be strictly followed.[5] Never dispose of untreated Brevinin-1Bf or contaminated materials in the regular trash or down the drain.[5]

Emergency Procedures: Spills and Exposures

In the event of an accidental spill or exposure to Brevinin-1Bf, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[5]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.[5]

  • Spills: Use a designated chemical spill kit to contain and clean up the spill.[5] Ensure proper PPE is worn during cleanup.

  • Reporting: Notify your laboratory supervisor and institutional EHS office of the incident.

By implementing these robust disposal procedures, researchers can continue to explore the promising therapeutic potential of Brevinin-1Bf while upholding the highest standards of laboratory safety and environmental responsibility.

References

  • SB-PEPTIDE. (n.d.). Peptide decontamination guidelines. Retrieved from [Link]

  • [Your Company/Institution Name]. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. [Link to your institution's relevant safety page if available, otherwise, this serves as a placeholder for a general best-practice document].
  • Shabir, A. (2024, April 1). Cleaning Process Design for Peptide Therapeutics. BioPharm International. Retrieved from [Link]

  • Karolinska Institutet. (2025, May 28). Laboratory waste. KI Staff portal. Retrieved from [Link]

  • U.S. Department of Agriculture, Agricultural Research Service. (n.d.). Guidelines for the Disposal of Regulated Medical Waste and Pathological Waste. Retrieved from [Link]

  • Conlon, J. M., et al. (2018). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. In Antimicrobial Peptides (pp. 209-227). Springer, Singapore.
  • Parvin, M. S., et al. (2018). Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily. Protein and Peptide Letters, 25(6), 554-565.
  • Wang, Y., et al. (2023). The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. Frontiers in Microbiology, 14, 1102576.
  • Google Patents. (n.d.). US11090398B2 - Sterilization and filtration of peptide compositions.

Sources

Personal protective equipment for handling Brevinin-1Bf

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Operational Guide for Handling Brevinin-1Bf

As researchers and drug development professionals, we frequently handle potent biological molecules where standard laboratory precautions are simply insufficient. Brevinin-1Bf is a highly active antimicrobial peptide (AMP) originally isolated from the skin secretions of the Rio Grande leopard frog (Rana berlandieri) (1)[1]. While it exhibits excellent efficacy against Gram-positive and Gram-negative pathogens like S. aureus and E. coli, its inherent biological function—membrane disruption—poses unique occupational hazards (2)[2].

To build a secure and highly reproducible research environment, this guide outlines the causality behind our specific Personal Protective Equipment (PPE) choices, presents self-validating operational protocols, and details compliant disposal plans.

The Causality of Hazard Identification

Understanding why we protect ourselves dictates how we protect ourselves. Brevinin-1Bf operates via electrostatic attraction to anionic lipid membranes, followed by hydrophobic insertion and pore formation, ultimately leading to cell lysis. Because human mucosal and corneal membranes are highly susceptible to such cationic peptides, accidental exposure can lead to severe irritation, localized cytotoxicity, or immune sensitization.

Mechanism AMP Brevinin-1Bf (Cationic AMP) Binding Electrostatic Attraction AMP->Binding Membrane Bacterial Membrane (Anionic Lipids) Membrane->Binding Insertion Hydrophobic Insertion Binding->Insertion Conformational Change Pore Pore Formation (Membrane Disruption) Insertion->Pore Peptide Accumulation Lysis Cell Lysis & Death Pore->Lysis Osmotic Imbalance

Figure 1: Mechanism of action for Brevinin-1Bf membrane disruption and bacterial cell lysis.

When shipped, Brevinin-1Bf arrives as a lyophilized powder. In this state, the peptide is highly prone to aerosolization. Opening a vial under standard atmospheric pressure outside of proper containment creates a micro-vacuum effect, expelling microscopic peptide dust directly into the researcher's breathing zone (3)[3].

Quantitative Safety Thresholds & PPE Requirements

Standard laboratory latex gloves are insufficient when handling AMPs, as they offer lower chemical resistance to the organic solvents (e.g., DMSO or dilute acetic acid) often required to solubilize hydrophobic peptide domains. The table below summarizes the strictly required PPE and operational parameters based on the physical state of the peptide (4)[4].

Parameter / EquipmentSpecificationScientific Rationale
Hand Protection Double-layered Nitrile GlovesNitrile provides superior resistance to solvents used during reconstitution; double-gloving ensures a sterile barrier is maintained if the outer glove is compromised.
Eye/Face Protection Safety Goggles & Face ShieldMandatory during initial reconstitution to protect against liquid splashes and aerosolized chemical vapors.
Respiratory/Containment Class II Biosafety Cabinet (BSC)Prevents inhalation of aerosolized lyophilized powders during transfer and maintains sample sterility.
Long-term Storage Temp -20°C to -80°CPrevents thermal degradation and hydrolysis of peptide bonds, ensuring long-term stability.
Emergency Eye Wash Time ≥ 15 minutesEnsures complete dilution and removal of chemical irritants from ocular mucosa in the event of a splash.

Self-Validating Operational Workflow

To ensure both researcher safety and experimental integrity, every step in the handling protocol must be self-validating—meaning the operator can visually or physically confirm the success of the safety measure before proceeding to the next step.

Workflow Start Lyophilized Brevinin-1Bf (High Aerosol Risk) PPE Don PPE: Nitrile Gloves, Lab Coat, Goggles Start->PPE Hazard ID BSC Transfer to Class II Biosafety Cabinet (BSC) PPE->BSC Containment Recon Reconstitution in Sterile Solvent BSC->Recon Solvent Addition Aliquoting Aliquoting & Labeling Recon->Aliquoting Minimizing Freeze-Thaw Storage Store at -80°C (Low Exposure Risk) Aliquoting->Storage Long-term Stability Disposal Chemical Waste Disposal Protocol Aliquoting->Disposal Consumables Waste

Figure 2: End-to-end operational workflow for the safe handling and storage of Brevinin-1Bf.

Step-by-Step Reconstitution Methodology

Step 1: Pre-Operational Verification & Containment

  • Action: Don a standard lab coat, safety goggles, and double nitrile gloves. Transfer the sealed Brevinin-1Bf vial to a certified Class II BSC.

  • Validation Check: Verify the BSC airflow monitor reads within the safe operational range (typically >100 fpm inflow). If the alarm is silent and the sash is at the correct height, containment is validated.

Step 2: Securing the Lyophilized Pellet

  • Action: Before opening, centrifuge the sealed vial at 3,000 x g for 1 minute.

  • Causality: Lyophilized powder often adheres to the cap during transit. Centrifugation forces the powder to the bottom, preventing aerosolization and loss of material upon opening.

  • Validation Check: Visually inspect the bottom of the vial. A concentrated, undisturbed white pellet at the base validates that the powder is secured and safe to open.

Step 3: Solvent Addition & Solubilization

  • Action: Carefully open the vial inside the BSC. Inject the appropriate sterile solvent (e.g., nuclease-free water or buffer) slowly down the inner wall of the vial using a calibrated pipette.

  • Causality: Direct injection onto the pellet can cause splashing and immediate aerosolization.

  • Validation Check: Gently swirl the vial (do not vortex). Complete dissolution is self-validated when the solution transitions from opaque to perfectly clear. Any remaining turbidity indicates incomplete dissolution, which will skew downstream assay concentrations.

Step 4: Aliquoting to Prevent Degradation

  • Action: Divide the reconstituted peptide into single-use aliquots (e.g., 10 µL – 50 µL) and store immediately at -80°C.

  • Causality: Repeated freeze-thaw cycles cause peptide aggregation and a total loss of antimicrobial efficacy.

Compliant Disposal and Spill Response Plans

Disposal of research chemical waste must adhere to strict environmental health and safety (EH&S) regulations. Never dispose of active peptides in regular trash or pour solutions down public drains (3)[3].

  • Solid Waste: All consumables that have come into contact with Brevinin-1Bf (e.g., outer gloves, pipette tips, empty vials) must be collected in a designated, puncture-resistant hazardous chemical waste container (4)[4].

  • Liquid Waste & Neutralization: Unused or expired Brevinin-1Bf solutions must be neutralized before disposal. Treat liquid peptide waste with a 10% sodium hypochlorite (bleach) solution for 30 minutes. This process denatures the peptide bonds, rendering the biological activity null before the liquid is transferred to final hazardous waste collection.

  • Spill Response: In the event of a spill outside the BSC, evacuate the immediate area. Wearing full PPE (including a face shield and respirator), cover the spill with absorbent materials, apply 10% bleach from the perimeter inward, wait 30 minutes for neutralization, and dispose of all cleanup materials as hazardous solid waste.

References

  • Brevinin-1Bf | Biomedical Informatics Centre | 1

  • Personal protective equipment for handling Peptide R | Benchchem | 4

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides | Peptide24.store | 3

  • An overview bioactive compounds on the skin of frogs (Anura) | Fisheries and Aquatic Sciences | 2

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。